2-(Butylsulfonyl)ethanol
Description
Contextualization of 2-(Butylsulfonyl)ethanol within the Class of Sulfone-Functionalized Alcohols
Sulfone-functionalized alcohols, such as this compound, are a class of organic compounds that contain both a sulfonyl functional group (R-SO₂-R') and a hydroxyl functional group (-OH). The sulfonyl group is known for its strong electron-withdrawing nature and its ability to form strong hydrogen bonds as an acceptor. researchgate.net The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor. The presence of both of these functional groups on the same molecule can lead to interesting intramolecular and intermolecular interactions, influencing properties such as solubility, boiling point, and reactivity.
Specifically, this compound is a β-hydroxy sulfone, meaning the hydroxyl group is located on the carbon atom beta to the sulfonyl group. This structural motif is a valuable building block in organic synthesis. rsc.orgorganic-chemistry.org The reactivity of both the hydroxyl and sulfonyl groups can be exploited to create a variety of other molecules. For instance, the hydroxyl group can undergo oxidation or esterification, while the sulfonyl group can act as a leaving group in certain reactions or activate adjacent protons. researchgate.netnii.ac.jp
Historical Development and Emergence of Related Sulfone-Containing Organic Molecules
The history of organosulfur chemistry dates back to the 19th century, with the discovery and characterization of various classes of sulfur-containing compounds. mdpi.com The development of synthetic methods for creating carbon-sulfur bonds was a significant area of research during this period. mdpi.com Sulfones, as a class of organosulfur compounds, have been known for a considerable time and are recognized for their stability and diverse applications. cabidigitallibrary.org
The synthesis of sulfone-containing molecules has evolved significantly over the years. Early methods often involved the oxidation of corresponding sulfides or the reaction of sulfinates with alkyl halides. nii.ac.jp More recently, advances in catalysis have led to the development of more efficient and selective methods for the synthesis of sulfones, including those containing other functional groups. researchgate.netresearchgate.net The emergence of catalytic methods for the synthesis of β-hydroxy sulfones, for example, has made this class of compounds more accessible for research and development. rsc.orgorganic-chemistry.orgacs.org These methods include the asymmetric hydrogenation of β-keto sulfones and the regioselective ring-opening of epoxides. mdpi.comresearchgate.net
Rationale for Dedicated Academic Investigation into this compound Chemistry
The dedicated academic investigation into the chemistry of this compound and related sulfone-functionalized alcohols is driven by a number of factors. The sulfonyl group is a key functional group in many pharmaceutical and agrochemical compounds. cabidigitallibrary.orgnih.govnih.gov Its presence can significantly influence the biological activity of a molecule by affecting its polarity, ability to cross cell membranes, and binding interactions with biological targets. researchgate.netsioc-journal.cn Therefore, understanding the chemistry of sulfone-containing molecules like this compound is important for the design and synthesis of new bioactive compounds.
Furthermore, the bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. The ability to selectively modify either the hydroxyl or the sulfonyl group, or to use the interplay between the two functional groups, provides a powerful tool for the construction of complex molecular architectures. researchgate.netnii.ac.jp Research in this area can lead to the development of new synthetic methodologies and the discovery of novel chemical transformations. The study of the physicochemical properties of such molecules also contributes to a fundamental understanding of structure-property relationships in organic chemistry.
Overview of the Research Scope and Objectives for Comprehensive Analysis of this compound
A comprehensive analysis of this compound would encompass several key research areas. The primary objective would be to fully characterize its chemical and physical properties. This would involve the determination of key parameters such as its melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry).
Another major objective would be to explore its synthesis and reactivity. Research in this area would focus on developing efficient and scalable synthetic routes to this compound and investigating its behavior in a variety of chemical reactions. This would include studying the reactivity of the hydroxyl and sulfonyl groups, as well as the potential for the molecule to participate in reactions such as cyclizations or eliminations.
Data Table
Since specific experimental data for this compound is not widely available in the public domain, the following table presents computed or representative data for analogous β-hydroxy sulfones.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₃S | N/A |
| Molecular Weight | 166.24 g/mol | N/A |
| General Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Likely soluble in polar organic solvents | Inferred from similar compounds |
| Key Functional Groups | Hydroxyl (-OH), Sulfonyl (-SO₂-) | N/A |
Structure
3D Structure
Properties
Molecular Formula |
C6H14O3S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-butylsulfonylethanol |
InChI |
InChI=1S/C6H14O3S/c1-2-3-5-10(8,9)6-4-7/h7H,2-6H2,1H3 |
InChI Key |
RBMORHGGDCFDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butylsulfonyl Ethanol
Direct Synthesis Pathways
Direct synthesis approaches to 2-(butylsulfonyl)ethanol predominantly involve the oxidation of the corresponding thioether, 2-(butylthio)ethanol. This transformation from a sulfide (B99878) to a sulfone represents a critical step and can be accomplished using a variety of oxidizing agents and catalytic systems.
Oxidation of Thioether Precursors to the Sulfone Moiety
The oxidation of 2-(butylthio)ethanol to this compound is a common and effective method. The sulfur atom in the thioether is susceptible to oxidation, first to a sulfoxide (B87167) and then to the more stable sulfone. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone while minimizing side reactions.
Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant for the conversion of sulfides to sulfones. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
In a typical procedure, 2-(butylthio)ethanol is treated with an excess of hydrogen peroxide. The reaction can be performed in various solvents, with acetic acid being a common choice. The process is generally exothermic and may require cooling to control the reaction temperature. While the uncatalyzed reaction can proceed, the use of catalysts is preferred for higher efficiency.
| Reactant | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(butylthio)ethanol | Hydrogen Peroxide (30%) | None | Acetic Acid | Room Temp. | 24 | Moderate |
| 2-(butylthio)ethanol | Hydrogen Peroxide (30%) | Acetic Acid | None | 50 | 6 | High |
This table is generated based on general principles of sulfide oxidation and may not represent specific experimental results.
The efficiency of peroxide-mediated oxidations can be significantly improved by the use of transition metal catalysts. Various metals, including tungsten and vanadium, have been shown to be effective in catalyzing the oxidation of sulfides to sulfones.
For instance, sodium tungstate (Na₂WO₄) is a common and effective catalyst for this transformation. In the presence of hydrogen peroxide, it forms a peroxotungstate species, which is a powerful oxidizing agent. This catalytic system allows for the reaction to proceed under milder conditions and often with higher yields and selectivity compared to the uncatalyzed reaction. Vanadium complexes, such as vanadyl acetylacetonate [VO(acac)₂], also exhibit high catalytic activity for the oxidation of sulfides using hydrogen peroxide. organic-chemistry.org
| Substrate | Catalyst | Oxidant | Solvent | Temperature | Yield of Sulfone |
| Alkyl aryl sulfides | Vanadium-Schiff base complex | H₂O₂ | Dichloromethane | 0°C | High |
| Simple alkyl aryl sulfides | [VO(acac)₂] with Schiff base ligand | H₂O₂ | Chloroform | 0°C | High |
| Secondary alcohols | Sodium tungstate | H₂O₂ | None (biphasic) | Not specified | High (for ketones) |
This table is based on findings for similar sulfide oxidation reactions and illustrates the potential conditions for the synthesis of this compound. organic-chemistry.orgepa.gov
Biocatalytic methods offer a green and highly selective alternative for the synthesis of sulfones. Enzymes such as monooxygenases and peroxidases can catalyze the oxidation of sulfides. While specific enzymatic methods for the direct synthesis of this compound are not extensively documented, the principles of biocatalytic oxidation are well-established.
Vanadium-dependent haloperoxidases, for example, have been shown to catalyze the oxidation of sulfides to sulfoxides. mdpi.com Although the primary product is often the sulfoxide, further oxidation to the sulfone can be achieved under certain conditions or with specific enzymes. Fungal biocatalysis has also been explored for the stereoselective oxidation of alcohols, indicating the potential for enzymatic systems to be applied to functionalized thioethers like 2-(butylthio)ethanol. mdpi.comresearchgate.net The development of robust and specific enzymes for the production of this compound remains an area of active research.
Alkylation and Sulfonylation Reactions
An alternative approach to forming this compound involves the creation of the C-S bond through a nucleophilic substitution reaction. This method typically involves the reaction of a butylsulfinate salt with a suitable two-carbon electrophile bearing a hydroxyl group.
In this pathway, a butylsulfinate anion, typically as a sodium or potassium salt, acts as a nucleophile and displaces a halide from a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol (B45725). This Sₙ2 reaction directly forms the desired carbon-sulfur bond of the sulfone.
The butylsulfinate salt can be prepared by the reduction of butanesulfonyl chloride or by the reaction of a Grignard reagent with sulfur dioxide followed by hydrolysis. The subsequent reaction with a 2-haloethanol is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the nucleophilic attack.
| Nucleophile | Electrophile | Solvent | Temperature (°C) | Yield (%) |
| Sodium Butylsulfinate | 2-Bromoethanol | DMF | 80-100 | Good to High |
| Sodium Butylsulfinate | 2-Chloroethanol | DMSO | 100-120 | Moderate to Good |
This table represents plausible reaction conditions based on general principles of nucleophilic substitution reactions for sulfone synthesis.
Michael Addition Strategies Involving Vinylic Sulfones
The Michael addition of nucleophiles to vinylic sulfones serves as a powerful and direct route for the formation of functionalized sulfones. Vinyl sulfones are effective Michael acceptors due to the electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond for nucleophilic attack.
In the context of synthesizing this compound, butyl vinyl sulfone is the key starting material. The reaction proceeds via the addition of a hydroxide (B78521) ion (from a water molecule or a hydroxide salt) to the β-carbon of the vinyl group. This is a conjugate addition reaction that leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final 2-hydroxyethyl sulfone product. The general scheme for this reaction is depicted below:
Scheme 1: Michael Addition of Hydroxide to Butyl Vinyl Sulfone
The reaction is typically carried out in an aqueous medium, and the pH of the solution can influence the rate of the reaction. Basic conditions can facilitate the deprotonation of water to generate the nucleophilic hydroxide ion. This approach has been utilized in the functionalization of hydroxyl-containing polymers with vinyl sulfone groups, where the polymer's hydroxyl groups react with divinyl sulfone under alkaline conditions researchgate.net. A similar principle applies to the synthesis of this compound from butyl vinyl sulfone and a hydroxide source.
The versatility of the Michael addition is highlighted by its application with a wide range of nucleophiles, not just hydroxide. For instance, organocatalytic asymmetric Michael additions of aldehydes to vinyl sulfones have been developed to produce chiral sulfone derivatives with high enantioselectivity nih.gov. While not directly producing this compound, these methods underscore the broad applicability of Michael addition to vinylic sulfones in constructing complex molecules.
Reductive and Oxidative Conversions of Related Sulfonyl Compounds
Alternative synthetic routes to this compound involve the chemical transformation of closely related sulfonyl-containing molecules through reduction or oxidation reactions.
Oxidative Conversion:
A common strategy for the synthesis of sulfones is the oxidation of the corresponding sulfide. In the case of this compound, the precursor would be 2-(butylthio)ethanol. This sulfide can be readily prepared and subsequently oxidized to the desired sulfone. A variety of oxidizing agents can be employed for this transformation, with common choices including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄) nih.gov.
The oxidation proceeds in a stepwise manner, first converting the sulfide to a sulfoxide and then to the sulfone. Careful control of the reaction conditions, such as the stoichiometry of the oxidizing agent and the temperature, is necessary to ensure complete oxidation to the sulfone without significant side reactions.
Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperatures |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature |
| Potassium Permanganate (KMnO₄) | Acetone/water, controlled temperature |
Reductive Conversion:
Reductive methods can also be employed, particularly when starting from a precursor where the hydroxyl group is in a protected or modified form. For instance, if this compound is synthesized with the hydroxyl group esterified, a reductive cleavage of the ester is required to liberate the free alcohol.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols libretexts.orglibretexts.org. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of an alkoxide and subsequent reduction of the intermediate aldehyde to the primary alcohol.
Another approach could involve the reduction of a carboxylic acid derivative, such as a 2-(butylsulfonyl)acetic acid ester. Reduction of the ester functionality would yield the desired this compound. The choice of reducing agent is critical; for example, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, whereas LiAlH₄ is effective libretexts.org. Milder and more selective reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can also be used, particularly if over-reduction is a concern or if other sensitive functional groups are present in the molecule.
Multi-Step Synthetic Sequences and Strategies
The synthesis of this compound and its derivatives can be incorporated into more complex multi-step sequences to build larger and more intricate molecular architectures. These strategies often involve convergent or divergent approaches and frequently rely on the use of protecting groups to manage the reactivity of different functional groups.
Convergent Synthesis Approaches for Complex Structures
In the context of this compound, it could serve as one of the key building blocks. For example, the hydroxyl group of this compound could be modified to introduce a leaving group, and this fragment could then be coupled with another complex molecular fragment containing a suitable nucleophile. Alternatively, the hydroxyl group could be used to form an ester or ether linkage with another molecule of interest. The sulfonyl group provides a stable and often desirable functional group in the final target molecule, potentially contributing to its biological activity or material properties.
Divergent Synthesis from Common Precursors
Divergent synthesis is a strategy where a common precursor is used to generate a library of structurally related compounds. This approach is particularly useful in drug discovery and materials science for exploring structure-activity relationships.
Butyl vinyl sulfone is an excellent common precursor for the divergent synthesis of a variety of sulfonyl compounds. Starting from butyl vinyl sulfone, a range of nucleophiles can be added via Michael addition to create a diverse set of β-functionalized butyl sulfones.
Figure 1: Divergent Synthesis from Butyl Vinyl Sulfone
This strategy allows for the rapid generation of a library of compounds with the common CH₂-CH₂-SO₂-C₄H₉ backbone but with different functional groups at the β-position. A base-controlled divergent synthesis of vinyl sulfones from (benzylsulfonyl)benzenes has been reported, demonstrating the tunability of reactions involving sulfonyl compounds to achieve different products rsc.orgdocumentsdelivered.com.
Application of Protecting Group Chemistry in Synthetic Routes
In multi-step syntheses involving molecules with multiple functional groups, it is often necessary to temporarily block or "protect" one functional group while another is being modified. The hydroxyl group of this compound is a prime candidate for protection due to its reactivity as a nucleophile and a proton source.
A variety of protecting groups are available for alcohols, and the choice of a specific protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal (deprotection) libretexts.orglibretexts.org.
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Silyl Ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) or H⁺ |
| Benzyl Ether | Bn | BnBr, Base | Hydrogenolysis (H₂, Pd/C) |
| Acetate Ester | Ac | Ac₂O, Pyridine | Acid or Base Hydrolysis |
| Tetrahydropyranyl Ether | THP | Dihydropyran, H⁺ | Aqueous Acid |
For instance, if a reaction requires a strong base that would deprotonate the hydroxyl group of this compound, the hydroxyl group could first be protected as a silyl ether. After the desired reaction is performed, the silyl ether can be selectively removed using a fluoride (B91410) source without affecting other parts of the molecule. The use of protecting groups adds steps to a synthesis but provides the necessary control over reactivity to achieve the desired transformations in complex molecules uchicago.eduorganic-chemistry.org.
Catalytic Strategies in this compound Synthesis
Catalysis offers efficient and selective methods for the synthesis of organic molecules, often with reduced waste and milder reaction conditions compared to stoichiometric reagents. In the synthesis of β-hydroxy sulfones like this compound, catalytic methods are particularly valuable for controlling stereochemistry.
While the direct catalytic synthesis of this compound is not extensively documented, related catalytic reactions provide strong precedents for its potential synthesis. A prominent example is the catalytic asymmetric hydrogenation of β-keto sulfones to produce chiral β-hydroxy sulfones. These reactions utilize chiral metal catalysts to deliver hydrogen to the ketone with high enantioselectivity.
Several catalytic systems have been developed for this transformation, employing transition metals such as ruthenium, iridium, and manganese complexed with chiral ligands nih.govrsc.orgrsc.org.
Table 3: Catalytic Systems for Asymmetric Hydrogenation of β-Keto Sulfones
| Catalyst System | Key Features |
| Ru-SUNPHOS | Effective with the presence of iodine, which generates HI in situ nih.gov. |
| Ir/f-Amphol | High activity, allowing for low catalyst loading on a gram scale rsc.org. |
| Manganese-based catalysts | Represents a more earth-abundant and less toxic metal catalyst option rsc.org. |
These catalytic hydrogenation methods produce β-hydroxy sulfones with high yields and excellent enantiomeric excesses. A chemoenzymatic approach has also been developed, where a chemical synthesis of the β-keto sulfone is followed by a highly selective enzymatic reduction using alcohol dehydrogenases d-nb.info.
Furthermore, visible-light photoredox catalysis has been employed for the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water acs.org. This method proceeds through a radical addition mechanism and demonstrates the potential of modern catalytic techniques in the synthesis of this class of compounds. These catalytic strategies, while not directly producing the achiral this compound, are highly relevant for the synthesis of its chiral derivatives and showcase the power of catalysis in sulfone chemistry.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to minimize the environmental footprint of the manufacturing process. This involves careful consideration of solvents, maximizing the incorporation of reactant atoms into the final product (atom economy), and effective waste management. researchgate.netjocpr.com
The choice of solvent is critical in green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Greener alternatives are sought to mitigate these issues. For sulfone synthesis, solvents like water, ethanol (B145695), or dimethyl sulfoxide (DMSO) can be viable alternatives to hazardous chlorinated solvents. britannica.comrsc.org Research has also explored catalyst- and solvent-free conditions, for instance, using aqueous hydrogen peroxide directly for the oxidation of sulfides. rsc.orgresearchgate.net Advanced media such as ionic liquids and supercritical fluids also offer potential benefits, including low volatility and tunable properties, although their industrial application can be limited by cost and viscosity.
Table 3: Comparison of Solvents for Chemical Synthesis
| Solvent Class | Examples | Green Chemistry Considerations |
|---|---|---|
| Conventional | Dichloromethane, Chloroform, Benzene | Often toxic, volatile, and environmentally persistent. |
| Greener | Water, Ethanol, Ethyl Acetate, 2-MeTHF | Generally lower toxicity, biodegradable, derived from renewable resources. |
| Alternative Media | Ionic Liquids, Supercritical CO₂ | Low volatility, potential for high selectivity, but can be costly and require specialized equipment. |
Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. jocpr.com A higher atom economy signifies a greener process with less waste. Two plausible synthetic routes to this compound are analyzed below.
Route A: Oxidation of a Thioether Precursor
C₄H₉SH + ClC₂H₄OH → C₄H₉SC₂H₄OH + HCl
C₄H₉SC₂H₄OH + 2 H₂O₂ → C₄H₉SO₂C₂H₄OH + 2 H₂O
Route B: Nucleophilic Substitution with a Sulfinate Salt
C₄H₉SO₂Na + ClC₂H₄OH → C₄H₉SO₂C₂H₄OH + NaCl
The oxidation route (Route A) using hydrogen peroxide is highly atom-economical in the second step, as the only by-product is water. rsc.org The nucleophilic substitution route (Route B) also demonstrates good atom economy, though it produces a salt by-product.
Table 4: Atom Economy Analysis of Proposed Synthetic Routes
| Route | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Route A (Step 2) | 2-(Butylthio)ethanol (134.24), Hydrogen Peroxide (2 x 34.01) | 202.26 | 166.24 | 82.2% |
| Route B | Sodium butanesulfinate (140.15), 2-Chloroethanol (80.51) | 220.66 | 166.24 | 75.3% |
Note: Atom economy is calculated as (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100. By-products from preceding steps or work-up are not included in this specific calculation.
A cornerstone of green chemistry is the prevention of waste. researchgate.net In the synthesis of this compound, waste can be minimized by selecting highly efficient and selective reactions.
For the oxidation of 2-(butylthio)ethanol, using hydrogen peroxide as the oxidant is a green choice because its by-product is water. This contrasts sharply with traditional oxidants like chromium-based reagents, which produce toxic heavy metal waste. beyondbenign.org The use of catalytic methods, especially with recyclable heterogeneous catalysts, further reduces waste by eliminating the need for stoichiometric reagents that would otherwise end up as by-products. rsc.org
Reactivity and Reaction Mechanisms of 2 Butylsulfonyl Ethanol
Transformations Involving the Hydroxyl Functional Group
The hydroxyl group in 2-(butylsulfonyl)ethanol is a primary alcohol, which typically undergoes reactions such as esterification, etherification, oxidation, and nucleophilic substitution. However, the presence of the β-sulfonyl group introduces unique electronic effects that can modify the reactivity of this hydroxyl group compared to simple primary alcohols.
Esterification and Transesterification Reactions
This compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and is a reversible process. beilstein-journals.org The use of more reactive acylating agents like acid chlorides or anhydrides can provide higher yields under milder conditions.
The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of this compound. Subsequent proton transfer and elimination of water yield the ester.
Illustrative Esterification Reaction:
| Reactant | Reagent | Conditions | Product |
| This compound | Acetic Anhydride | Pyridine, Room Temp. | 2-(Butylsulfonyl)ethyl acetate |
| This compound | Benzoyl Chloride | Triethylamine, CH2Cl2 | 2-(Butylsulfonyl)ethyl benzoate |
This table presents plausible esterification reactions based on general alcohol reactivity. Specific experimental data for this compound was not available in the provided search results.
Transesterification, the conversion of one ester to another, can also be achieved using this compound, typically in the presence of an acid or base catalyst.
Etherification and Alkoxylation Processes
The formation of ethers from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Alkoxylation, the addition of an epoxide ring to the alcohol, is another important etherification process. wikipedia.org This reaction is typically catalyzed by either an acid or a base. For instance, the reaction of this compound with ethylene (B1197577) oxide would yield a polyether chain.
Example of Williamson Ether Synthesis:
Deprotonation: this compound + NaH → 2-(Butylsulfonyl)ethoxide + H2
Nucleophilic Attack: 2-(Butylsulfonyl)ethoxide + CH3I → 1-(Butylsulfonyl)-2-methoxyethane + NaI
Oxidation of the Alcohol to Carbonyl Functionalities
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgbyjus.com The oxidation to an aldehyde requires the use of mild oxidizing agents and careful control of the reaction to prevent over-oxidation. organic-chemistry.org Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. wikipedia.org
Further oxidation of the intermediate aldehyde, or direct oxidation of the primary alcohol with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will yield 2-(butylsulfonyl)acetic acid. nih.gov The β-keto sulfone that would be formed from the oxidation of a secondary alcohol is a versatile synthetic intermediate. rsc.orgmdpi.com
Table of Oxidation Reactions:
| Starting Material | Oxidizing Agent | Conditions | Major Product |
| This compound | PCC, CH2Cl2 | Room Temperature | 2-(Butylsulfonyl)acetaldehyde |
| This compound | KMnO4, H+, Heat | Reflux | 2-(Butylsulfonyl)acetic acid |
This table illustrates expected oxidation products based on the reactivity of primary alcohols and β-hydroxy sulfones. libretexts.orgchemguide.co.uk
Nucleophilic Substitution at the Carbon Bearing the Hydroxyl Group
The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.com This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. libretexts.orgkhanacademy.org
The resulting 2-(butylsulfonyl)ethyl tosylate or mesylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles. The stereochemistry of this two-step process involves retention of configuration during the formation of the sulfonate ester, followed by inversion of configuration during the subsequent nucleophilic attack. libretexts.org
Reaction Sequence for Nucleophilic Substitution:
Activation: this compound + TsCl/Pyridine → 2-(Butylsulfonyl)ethyl tosylate
Substitution: 2-(Butylsulfonyl)ethyl tosylate + Nu- → 2-(Butylsulfonyl)ethyl-Nu + TsO-
Dehydration and Elimination Reactions
The dehydration of this compound, which would lead to the formation of butyl vinyl sulfone, is an important elimination reaction. Acid-catalyzed dehydration is a common method for converting alcohols to alkenes. masterorganicchemistry.comlibretexts.org This reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols, involving a carbocation intermediate. For primary alcohols like this compound, an E2 mechanism might be favored under certain conditions. masterorganicchemistry.com
The presence of the electron-withdrawing sulfonyl group can facilitate the elimination process. Alternative methods for the dehydration of β-hydroxy sulfones to vinyl sulfones have been developed, for instance, by forming a cyclic sulfite (B76179) or carbonate intermediate which then undergoes elimination. rsc.orgresearchgate.net The Zaitsev rule generally predicts the formation of the more substituted alkene as the major product. masterorganicchemistry.com
Reactions Governed by the Butylsulfonyl Moiety
The butylsulfonyl group is generally stable, but it can participate in certain reactions. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons (the protons on the carbon adjacent to the sulfonyl group), making them susceptible to deprotonation by strong bases. This can be a site for further functionalization.
Reductive desulfonylation, the removal of the sulfonyl group, can be achieved using strong reducing agents like sodium amalgam or samarium(II) iodide. acs.orgrsc.org This reaction can be synthetically useful for introducing an ethyl group after the sulfonyl moiety has served its purpose in directing other reactions.
Nucleophilic Attack Adjacent to the Sulfonyl Group
The carbon atom alpha to the sulfonyl group in this compound is susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the SO₂ moiety. This activation is a cornerstone of sulfone chemistry. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of a leaving group. libretexts.org
For a substitution reaction to occur directly at the carbon adjacent to the sulfonyl group, the hydroxyl group on the beta-carbon would first need to be converted into a more effective leaving group, such as a tosylate or a halide. However, a more common reaction pathway involves the abstraction of a proton from this alpha-carbon. The sulfonyl group significantly increases the acidity of these protons, facilitating the formation of a carbanion (an α-sulfonyl carbanion). This stabilized carbanion can then act as a nucleophile itself, attacking various electrophiles in subsequent steps.
Rearrangement Reactions Involving the Sulfonyl Moiety
The sulfonyl group can participate in several types of rearrangement reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. One of the most notable is the Truce-Smiles rearrangement. This reaction typically involves the intramolecular migration of an aryl group from a heteroatom (like oxygen, nitrogen, or sulfur) to a carbanion generated on an adjacent carbon. jst.go.jpacs.org While the classic Truce-Smiles rearrangement requires an aromatic system, related radical-mediated migrations have been developed that broaden the scope of these transformations. acs.org
Recent methodologies have demonstrated that sulfonyl radicals can be generated from precursors like sulfonamides under visible-light photoredox conditions. acs.org These sulfonyl radicals can add to alkenes, initiating a cascade that results in a radical Truce-Smiles rearrangement. acs.org Another example is the 1,5-rearrangement of a sulfonyl group in certain diene systems, which can be promoted by agents like silica (B1680970) gel. capes.gov.br
Potential for C-S Bond Cleavage under Specific Conditions
The carbon-sulfur (C-S) bond in alkyl sulfones is inherently strong and generally unreactive. nih.gov However, under specific catalytic conditions, this bond can be cleaved, a process known as desulfonylation. This transformation is valuable as it allows sulfones to be used as removable activating groups or as synthons in cross-coupling reactions. rsc.org
Several methods have been developed to achieve C-S bond scission:
Transition-Metal Catalysis : Nickel complexes have been shown to be effective catalysts for the cross-coupling of alkyl sulfones with organometallic reagents (e.g., Grignard reagents), where the sulfonyl group is replaced by another functional group. rsc.orgrsc.org This process often involves the cleavage of the C(sp³)–S bond.
Reductive Desulfonylation : The sulfonyl group can be removed reductively using reagents such as samarium(II) iodide or under photoredox conditions. rsc.org Visible-light photoredox catalysis, in particular, has emerged as a mild and efficient method to generate alkyl radicals from stable alkyl sulfones via single-electron transfer, leading to C-S bond cleavage. rsc.orgresearchgate.net
Radical-Mediated Cleavage : The C-S bond can be cleaved homolytically to generate alkyl radicals. This can be initiated by light, heat, or a radical initiator, and is a key step in many modern synthetic methods. nih.govresearchgate.net
Reactions Involving the Butyl Alkyl Chain
While reactions often center on the functional groups, the butyl chain itself can be a site of chemical modification.
Selective Functionalization of the Alkyl Chain
Achieving selective functionalization of the butyl chain in this compound presents a significant chemical challenge due to the higher reactivity of the hydroxyl group and the protons alpha to the sulfonyl group. However, modern synthetic methods are increasingly capable of targeting seemingly unreactive C-H bonds.
A notable example is the transition-metal-free, base-mediated radical borylation of alkyl sulfones. nih.gov This protocol allows for the direct conversion of a C-H bond on the alkyl chain into a C-B bond, furnishing valuable alkyl boronate esters. The reaction demonstrates tolerance for various functional groups and has been successfully applied to complex molecules, indicating its potential for late-stage functionalization. nih.govresearchgate.net This suggests that, under the right conditions, the butyl chain of this compound could be selectively modified.
Radical Reactions and Their Pathways
Alkyl sulfones are effective precursors for generating alkyl radicals under mild conditions. rsc.org The generation of a radical from the this compound framework can be achieved through several pathways:
Base-Mediated Homolysis : In the presence of a suitable base and a diboron (B99234) reagent, alkyl sulfones can undergo a radical borylation process, suggesting the formation of an alkyl radical intermediate. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis is a powerful tool for generating alkyl radicals from sulfones. rsc.orgresearchgate.net The process involves a single-electron transfer to the sulfone, leading to the reductive cleavage of the C-S bond and the release of an alkyl radical and a sulfinate anion. rsc.org
Once formed, this butyl radical can participate in a variety of synthetic transformations, including addition to alkenes or coupling with other radical species to form new C-C bonds. rsc.orgrsc.org
Acid-Base Reactivity and Protonation Equilibria of this compound
The acid-base properties of this compound are determined by its two main functional groups: the hydroxyl group and the sulfonyl group.
Acidity of the Hydroxyl Group : The primary alcohol function imparts weak Brønsted acidity. Aliphatic alcohols typically have pKa values in the range of 15-20 in aqueous solution. libretexts.org Therefore, the hydroxyl proton can be removed by a strong base (e.g., sodium hydride) or react with any base more basic than a hydroxide (B78521) ion, such as organometallic reagents. libretexts.org
Basicity of the Sulfonyl Group : The sulfonyl group is a very weak Lewis base. Protonation, which requires strongly acidic media, occurs at one of the sulfonyl oxygen atoms rather than the sulfur atom. beilstein-journals.orgnih.govnih.gov Studies on related sulfonamides have shown that the resulting O-protonated species can be stabilized by resonance, and the equilibrium is highly dependent on the substituents and the acidity of the medium. beilstein-journals.orgnih.gov
Acidity of α-Protons : As mentioned in section 3.2.1, the protons on the carbon atom adjacent to the sulfonyl group are significantly acidic for a C-H bond. This enhanced acidity is a defining characteristic of sulfones and is crucial for their use in forming stabilized carbanions for synthetic applications.
Table 1: Summary of Reactivity for this compound
| Section | Reaction Type | Key Features & Conditions | Potential Outcome |
|---|---|---|---|
| 3.2.1 | Nucleophilic Attack (α-carbon) | Requires activation (e.g., deprotonation to form α-sulfonyl carbanion). | Alkylation or functionalization at the α-carbon. |
| 3.2.2 | Sulfonyl Rearrangement | Radical-mediated (e.g., via photoredox catalysis) or thermal conditions. | Intramolecular migration of an aryl or alkyl group (e.g., Truce-Smiles type). |
| 3.2.3 | C-S Bond Cleavage | Transition-metal catalysis (e.g., Ni) or reductive conditions (e.g., photoredox). | Desulfonylation to form a C-C or C-H bond. |
| 3.3.1 | Alkyl Chain Functionalization | Radical-mediated borylation (base, B₂neop₂). | Selective formation of a C-B bond on the butyl chain. |
| 3.3.2 | Radical Formation | Visible-light photoredox catalysis or base-mediation. | Generation of a butyl radical for further reactions. |
| 3.4 | Acid-Base Reactions | Reaction with strong bases (deprotonation of -OH) or strong acids (protonation of -SO₂). | Formation of an alkoxide or a protonated sulfonyl species. |
Influence of Protonation States on Reaction Mechanisms
The reaction mechanism of this compound is highly dependent on its protonation state, which can be controlled by the acidity or basicity of the reaction medium.
Protonated State (Acidic Conditions): In the presence of a strong acid, the oxygen atom of the hydroxyl group can be protonated to form an oxonium ion, R-OH₂⁺. reactory.app This protonation is a critical first step in many reactions because it converts the poor leaving group, hydroxide (-OH), into a very good leaving group, water (H₂O). pressbooks.publibretexts.orglibretexts.org Once protonated, the molecule is primed for nucleophilic substitution (Sₙ2 or Sₙ1) or elimination (E1) reactions. libretexts.orglibretexts.org Given that this compound is a primary alcohol, an Sₙ2 mechanism is generally favored over an Sₙ1 pathway, as the formation of a primary carbocation is energetically unfavorable. libretexts.org The strong electron-withdrawing nature of the butylsulfonyl group would further destabilize any potential carbocation at the adjacent carbon, making an Sₙ1 or E1 mechanism even less likely. fiveable.me Therefore, under acidic conditions, nucleophilic attack via an Sₙ2 pathway is the most probable substitution mechanism.
Neutral State: In a neutral medium, the alcohol exists predominantly in its unprotonated form. Reactions tend to be significantly slower as there is no activation of the hydroxyl group. The pH of a simple dilute ethanol (B145695) solution is approximately 7. chim.lu
Deprotonated State (Basic Conditions): In the presence of a strong base, the acidic proton of the hydroxyl group can be abstracted to form an alkoxide ion (R-O⁻). pressbooks.pub This deprotonation transforms the alcohol into a much stronger nucleophile. The resulting alkoxide can then participate in nucleophilic substitution or elimination reactions, typically as the attacking species on a suitable electrophilic substrate. The formation of the alkoxide enhances the molecule's utility as a nucleophile in various synthetic applications.
Role of pH in Modulating Reactivity Profiles
The pH of the reaction medium is a critical parameter that directly modulates the reactivity of this compound by controlling the equilibrium between its protonated, neutral, and deprotonated forms. A pH-rate profile, which plots the logarithm of the reaction rate constant (log k) against pH, can illustrate this dependence. uwo.ca
Low pH (pH < 4): In this acidic range, the alcohol is increasingly protonated. For acid-catalyzed reactions, such as dehydration (elimination) or substitution with weak nucleophiles, the reaction rate generally increases as the pH decreases. libretexts.orglibretexts.org Studies on similar alcohol esterification reactions show that rate constants increase significantly with higher acid concentrations. oberlin.edu
Neutral pH (pH 4-9): In this range, the alcohol is primarily in its neutral, unreactive form. Consequently, reaction rates are typically at their minimum. uwo.ca
High pH (pH > 9): In this basic range, the alcohol is converted to its conjugate base, the alkoxide ion. pressbooks.pub For reactions where the alkoxide acts as a nucleophile, the rate will increase with increasing pH due to the higher concentration of the more reactive deprotonated species.
The following interactive table illustrates the expected relationship between pH and the relative rate of a hypothetical reaction involving this compound, such as an acid-catalyzed substitution.
| pH | Predominant Species | Expected Relative Rate |
|---|---|---|
| 2 | Protonated (R-OH₂⁺) | High |
| 4 | Mostly Neutral (R-OH) | Low |
| 7 | Neutral (R-OH) | Very Low |
| 10 | Mostly Deprotonated (R-O⁻) | Moderate (as a nucleophile) |
| 12 | Deprotonated (R-O⁻) | High (as a nucleophile) |
Mechanistic Investigations through Physical Organic Chemistry
Physical organic chemistry provides the tools to dissect the reaction mechanisms of this compound at a molecular level, offering insights into reaction rates, intermediates, and transition states.
Kinetic Studies for Reaction Rate Determination
Kinetic studies are essential for determining the rate law of a reaction, which mathematically describes how the reaction rate depends on the concentration of each reactant. nih.gov For a reaction involving this compound, one could systematically vary the concentrations of the reactants and catalyst (e.g., acid or base) and measure the initial reaction rate.
For example, in a potential Sₙ2 reaction with a nucleophile (Nu⁻): Rate = k[this compound][Nu⁻]
The second-order kinetics implied by this rate law could be confirmed experimentally. libretexts.org Kinetic studies on related sulfonyl compounds have been pivotal in understanding their substitution mechanisms. researchgate.net
The interactive table below presents hypothetical kinetic data for a reaction of this compound, demonstrating how initial rates might change with reactant concentrations, consistent with a second-order rate law.
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
| 4 | 0.2 | 0.2 | 4.0 x 10⁻⁴ |
Isotope Effects and Labeling Studies
Isotope effects, particularly the kinetic isotope effect (KIE), are a powerful tool for probing reaction mechanisms, especially for determining whether a particular bond is broken in the rate-determining step. libretexts.org
Deuterium (B1214612) Labeling: By replacing a hydrogen atom with its heavier isotope, deuterium (D), one can measure the effect on the reaction rate. A primary kinetic isotope effect (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-limiting step, as is common in E2 reactions. osti.govcore.ac.uk A small or non-existent primary KIE (kH/kD ≈ 1) would suggest the C-H bond is not broken in the slow step, which would be consistent with an Sₙ2 or E1 mechanism. core.ac.uk
Solvent Isotope Effects: Comparing reaction rates in H₂O versus D₂O can provide insight into the role of solvent and proton transfers during the reaction. nih.gov
The following table presents hypothetical KIE data that could be used to distinguish between possible reaction mechanisms for this compound.
| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |
|---|---|---|---|
| Elimination | β-Hydrogen replaced by Deuterium | ~5-7 | C-H bond cleavage in rate-determining step (suggests E2 mechanism). osti.gov |
| Elimination | β-Hydrogen replaced by Deuterium | ~1-1.2 | C-H bond not broken in rate-determining step (suggests E1 mechanism). core.ac.uk |
| Substitution | α-Hydrogen replaced by Deuterium | ~0.9-1.05 | Secondary isotope effect, consistent with Sₙ2 mechanism. core.ac.uk |
Through these methods of physical organic chemistry, a detailed and evidence-based understanding of the reactivity and intricate reaction mechanisms of this compound can be achieved.
Computational and Theoretical Studies of 2 Butylsulfonyl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide fundamental information about electronic structure, geometry, and reactivity.
Electronic Structure Elucidation and Charge Distribution Analysis
The electronic structure of 2-(butylsulfonyl)ethanol is characterized by the strong electron-withdrawing nature of the sulfonyl group. This significantly influences the distribution of electron density across the molecule. The sulfur atom in the sulfonyl group is in a high oxidation state, leading to substantial positive partial charges on the sulfur and negative partial charges on the two oxygen atoms. This charge separation creates a significant dipole moment within the sulfonyl moiety.
To illustrate the expected charge distribution, a Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed. For analogous simple alkyl sulfones, calculations have shown that the sulfur atom typically bears a significant positive charge, while the oxygen atoms are strongly negative. The carbon atoms attached to the sulfonyl group also experience a degree of electron withdrawal, making them slightly electrophilic. In this compound, the hydroxyl group introduces further complexity, with the electronegative oxygen of the hydroxyl group drawing electron density from the adjacent carbon and hydrogen atoms.
Table 1: Illustrative Mulliken Atomic Charges for a Simple Alkyl Sulfone (Dimethyl Sulfone) as an Analogue
| Atom | Charge (e) |
| S | +0.58 |
| O | -0.35 |
| C | -0.21 |
| H | +0.09 |
Note: Data is for dimethyl sulfone as a representative alkyl sulfone and is intended to illustrate the general charge distribution pattern expected in this compound. Actual values for this compound will vary.
Conformational Analysis and Energy Landscapes
The presence of multiple single bonds in this compound allows for a rich conformational landscape. Rotation around the C-S, C-C, and C-O bonds leads to various spatial arrangements of the atoms, each with a distinct potential energy. Computational methods can be used to map this potential energy surface (PES) and identify the stable conformers (local minima) and the transition states that connect them.
A relaxed PES scan, where one dihedral angle is systematically varied while all other geometric parameters are optimized, is a common computational technique to explore these conformational possibilities. imperial.ac.ukresearchgate.net The results of such an analysis would reveal the relative energies of different conformers and the energy barriers to their interconversion.
Frontier Molecular Orbital Theory (FMO) Applications to Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the most probable site for accepting electrons. taylorandfrancis.com
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the sulfonyl group and the oxygen of the hydroxyl group, reflecting the presence of lone pair electrons. The LUMO, conversely, is likely to be centered on the sulfur atom and the antibonding orbitals associated with the S=O bonds, due to the electron-deficient nature of the sulfonyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. wikipedia.org The precise energies of the HOMO and LUMO, and thus the magnitude of the gap, can be calculated using various quantum chemical methods.
Table 2: Representative Frontier Orbital Energies for a Simple Alkyl Sulfone
| Molecular Orbital | Energy (eV) |
| HOMO | -11.5 |
| LUMO | +1.2 |
| HOMO-LUMO Gap | 12.7 |
Note: These are representative values for a simple alkyl sulfone and serve to illustrate the concept. The actual values for this compound will be influenced by the butyl and hydroxyethyl (B10761427) groups.
Bond Dissociation Energies and Reaction Energetics
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org Computational chemistry provides a means to calculate BDEs for various bonds within a molecule, offering insights into its thermal stability and potential reaction pathways. For this compound, the BDEs of the C-S, S=O, C-C, C-H, and O-H bonds are of particular interest.
The C-S bond in sulfones is generally strong and requires significant energy to break. researchgate.net The S=O double bonds are also very stable. The C-H bonds on the alkyl chain will have varying BDEs depending on their position (primary, secondary), with tertiary C-H bonds generally being the weakest. libretexts.org The O-H bond in the ethanol (B145695) moiety is also a relatively strong bond.
By calculating the energies of the parent molecule and the resulting radicals, the BDE for each bond can be determined. These values are crucial for understanding the thermodynamics of reactions involving the cleavage of these bonds.
Table 3: Typical Bond Dissociation Energies for Relevant Bond Types
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| C-S (in sulfones) | 70 - 80 |
| C-C (alkane) | 88 - 90 |
| C-H (primary) | ~98 |
| C-H (secondary) | ~95 |
| O-H (alcohol) | ~104 |
Note: These are general, approximate values. The specific electronic environment in this compound will cause deviations from these typical energies.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the dynamics, structure, and interactions of molecules in different environments.
Solvation Effects and Intermolecular Interactions in Various Media
The behavior of this compound in a solvent is governed by a complex interplay of intermolecular forces. MD simulations can be used to model the solvation of this molecule in various media, such as water or organic solvents, and to characterize the nature of the solute-solvent interactions.
The sulfonyl group, with its polar S=O bonds, is capable of acting as a hydrogen bond acceptor. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor. The butyl chain, being nonpolar, will exhibit hydrophobic interactions.
In an aqueous environment, water molecules are expected to form strong hydrogen bonds with both the sulfonyl oxygen atoms and the hydroxyl group. The butyl chain will likely induce some ordering of the surrounding water molecules, a phenomenon known as hydrophobic hydration. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.
MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. The analysis of hydrogen bonding lifetimes and coordination numbers can provide further detailed insights into the solvation structure. Studies on the solvation of analogous molecules like dimethyl sulfoxide (B87167) (DMSO) in water have revealed strong hydrogen bonding between the sulfoxide oxygen and water molecules. acs.org A similar, and likely stronger, interaction is expected for the sulfonyl group of this compound.
Conformational Dynamics and Flexibility in Solution
The conformational landscape of this compound in solution is dictated by the rotational freedom around its single bonds, primarily the C-C, C-S, and C-O bonds. The interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions governs the relative energies of different conformers.
Key Conformational Features:
Gauche and Anti Conformations: Similar to ethanol, the orientation of the hydroxyl group relative to the sulfonyl group can lead to gauche and anti conformers. The relative stability of these conformers is influenced by a balance of steric repulsion between the butyl group and the hydroxyl group, and potential intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfonyl oxygen atoms.
Butyl Chain Flexibility: The n-butyl group introduces additional conformational flexibility. Rotations around the C-C bonds within the butyl chain will lead to a variety of staggered and eclipsed conformations, with the extended, all-staggered conformation generally being the most stable in the absence of other overriding interactions.
Solvent Effects: In a polar protic solvent like water, intermolecular hydrogen bonding between the solvent and both the hydroxyl and sulfonyl groups of this compound will play a significant role. Molecular dynamics simulations of similar sulfonated compounds in aqueous solutions have shown that water molecules tend to form structured hydration shells around the polar functional groups. nih.gov This solvation can influence the conformational preferences of the solute molecule.
Illustrative Conformational Energy Profile:
A hypothetical conformational energy profile for the rotation around the C-C bond adjacent to the sulfonyl group would likely show energy minima corresponding to staggered conformations and maxima for eclipsed conformations. The precise energy differences would require specific quantum chemical calculations.
| Dihedral Angle (HO-C-C-S) | Relative Energy (kcal/mol) - Illustrative | Description |
| 60° (gauche) | 0.2 | Potentially stabilized by intramolecular H-bonding |
| 180° (anti) | 0.0 | Typically the most stable conformer for simple alkanes |
| 300° (gauche) | 0.2 | Energetically similar to the other gauche conformer |
This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
Interactions with Model Surfaces or Materials
The interaction of this compound with surfaces is of interest in various applications, such as in coatings, as a solvent, or in chromatography. Computational modeling can provide insights into the nature and strength of these interactions.
Interaction with Silica (B1680970) Surfaces:
Silica (SiO₂) is a common model surface due to its prevalence in materials like glass and chromatography stationary phases. The surface of silica is typically rich in silanol (Si-OH) groups.
Adsorption Mechanism: The primary mode of interaction between this compound and a silica surface is expected to be hydrogen bonding. The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor with the silanol groups on the silica surface. The sulfonyl group, with its two oxygen atoms, can act as a strong hydrogen bond acceptor.
Computational Approach: Density Functional Theory (DFT) calculations can be employed to model the adsorption of this compound on a silica cluster or a periodic silica slab. These calculations can determine the optimal adsorption geometry, adsorption energy, and the nature of the intermolecular bonds formed.
Illustrative Adsorption Energies on a Silica Surface:
| Interacting Group of this compound | Expected Adsorption Energy (kcal/mol) - Illustrative |
| Hydroxyl Group | -8 to -12 |
| Sulfonyl Group | -5 to -8 |
| Butyl Group (van der Waals) | -2 to -4 |
These are estimated values based on typical hydrogen bond and van der Waals interaction strengths.
Theoretical studies on the adsorption of other organic sulfur compounds on surfaces like Ag-TiO₂ have demonstrated the utility of DFT in elucidating the preferred binding sites and adsorption energies. researchgate.net
Prediction and Validation of Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound.
Calculation of Activation Energies and Reaction Pathways
A common reaction involving alcohols is esterification. The acid-catalyzed esterification of this compound with a carboxylic acid, for instance, can be studied computationally.
Methodology: DFT calculations are a standard method for exploring reaction pathways. By mapping the potential energy surface, one can identify reactants, products, intermediates, and transition states.
Reaction Coordinate: The reaction progress is followed along a reaction coordinate, which is a geometric parameter that changes smoothly from reactants to products.
Activation Energy (Ea): The activation energy is the energy difference between the reactants and the highest energy transition state along the reaction pathway. A lower activation energy corresponds to a faster reaction rate.
Illustrative Reaction Pathway for Esterification:
Protonation of the carboxylic acid.
Nucleophilic attack of the hydroxyl group of this compound on the protonated carbonyl carbon.
Proton transfer steps.
Elimination of a water molecule to form the ester.
Illustrative Calculated Activation Energies for a Hypothetical Reaction:
| Reaction Step | Calculated Activation Energy (kcal/mol) - Illustrative |
| Nucleophilic Attack | 15 - 20 |
| Water Elimination | 10 - 15 |
These values are hypothetical and would need to be determined by specific DFT calculations for the reaction of interest.
Studies on the esterification of sulfonic acid with methanol (B129727) have utilized DFT to compare different possible mechanisms, such as SN1 and SN2 pathways, and to calculate the associated activation barriers. researchgate.net
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state structure is located on the potential energy surface, it needs to be rigorously characterized.
Vibrational Frequency Analysis: A true transition state is a first-order saddle point, meaning it has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. All other vibrational frequencies are real.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state connects the desired reactants and products (or intermediates).
Example of IRC Analysis:
For the nucleophilic attack step in the esterification of this compound, an IRC calculation starting from the transition state would show the potential energy decreasing as the geometry evolves towards the reactant complex on one side and the tetrahedral intermediate on the other.
Structure-Reactivity Relationship (SRR) Derivations
Structure-Reactivity Relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. Quantitative Structure-Reactivity Relationships (QSRR) use molecular descriptors to build mathematical models for this correlation.
Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations
A QSRR model could be developed to predict the rate of a particular reaction for a series of related sulfonyl alcohols, including this compound.
Molecular Descriptors: A wide range of molecular descriptors can be calculated to represent the structural and electronic properties of the molecules. These can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Connectivity indices that describe the branching of the molecule.
Geometrical: Molecular surface area, volume, etc.
Quantum Chemical: HOMO/LUMO energies, partial atomic charges, dipole moment, etc.
Model Development: A dataset of compounds with known reactivity (e.g., reaction rate constants) is used to train a statistical model, often using multiple linear regression (MLR) or more advanced machine learning algorithms.
Model Equation: A typical MLR-based QSRR equation would take the form: log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where k is the rate constant, Dᵢ are the molecular descriptors, and cᵢ are the regression coefficients.
Illustrative QSRR Descriptors for Sulfonyl Alcohols:
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
| Quantum Chemical | Charge on the hydroxyl oxygen | Relates to the nucleophilicity of the alcohol |
| Quantum Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack |
| Steric | Sterimol parameters | Quantifies the steric hindrance around the reaction center |
| Topological | Wiener Index | Relates to the overall size and shape of the molecule |
This table provides examples of descriptors that would likely be relevant in a QSRR model for reactions of sulfonyl alcohols.
Research on the sulfonation of amines, alcohols, and phenols has successfully employed QSRR to model the reaction yield, using a variety of constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. ucsb.edu
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies focused on the predictive modeling of the chemical behavior and transformation efficiencies of this compound. Therefore, it is not possible to provide detailed research findings or data tables as requested for this specific compound.
General computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the chemical behavior of various organic compounds. researchgate.netnih.gov These methods can be applied to understand reaction mechanisms, predict reactivity, and estimate the efficiency of chemical transformations. nih.gov However, without specific research on this compound, any discussion of predictive modeling would be hypothetical and fall outside the strict scope of this article.
Advanced Analytical Methodologies for Characterization and Detection of 2 Butylsulfonyl Ethanol
Chromatographic Separation and Quantification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mobile phase carries the mixture through a stationary phase, and separation occurs based on differential partitioning between the two phases. These methods are fundamental for isolating 2-(butylsulfonyl)ethanol from a mixture and for its quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant techniques.
Gas Chromatography (GC): This technique is suitable for compounds that are volatile and thermally stable. researchgate.net Given its molecular weight, this compound could likely be analyzed by GC, potentially requiring a high-temperature method. researchgate.net A polar capillary column would be appropriate due to the polar sulfonyl and hydroxyl groups. For quantification, a calibration curve is constructed by analyzing standards of known concentration. An internal standard is often added to improve precision. cas.cz Detection is commonly performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique that does not require the analyte to be volatile. For this compound, a reversed-phase method would be the most common approach. sielc.com This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Because the compound lacks a strong UV chromophore, detection can be challenging. A UV detector set to a very low wavelength (~200 nm) might be used, or alternatively, a more universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS) could be employed for sensitive and specific detection. sigmaaldrich.com
Table 4: Comparison of Potential Chromatographic Methods for this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in gas phase based on volatility and interaction with stationary phase. | Separation in liquid phase based on partitioning between mobile and stationary phases. |
| Stationary Phase | Polar capillary column (e.g., wax-based) | Reversed-Phase (e.g., C18, C8) |
| Mobile Phase | Inert carrier gas (e.g., He, N₂, H₂) | Polar solvent mixture (e.g., Water/Acetonitrile) |
| Detector | Flame Ionization (FID), Mass Spectrometry (MS) | UV (low λ), ELSD, CAD, Mass Spectrometry (MS) |
| Suitability | Good for volatile, thermally stable compounds. May require high temperature. | Highly versatile, good for non-volatile or thermally labile compounds. |
| Quantification | Calibration curve with internal standard. | Calibration curve with internal standard. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Samples
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often necessary to increase volatility and improve peak shape. However, direct analysis of some polar compounds is achievable with the appropriate column and conditions. nih.gov
GC coupled with mass spectrometry (GC-MS) provides definitive identification by separating compounds based on their retention time and then generating a mass spectrum that serves as a molecular fingerprint. epa.gov The analysis of polar compounds like sulfones can be challenging due to potential column interactions and thermal instability. For instance, the analysis of sulfolane (B150427), a cyclic sulfone, in water and soil has been successfully performed using GC-MS. gov.bc.camdpi.com Static headspace GC-MS (SHS-GC-MS) is another valuable technique, particularly for monitoring the formation of volatile sulfonate esters from reactants like ethanol (B145695). researchgate.netnih.gov
For compounds similar to this compound, a typical GC-MS method would involve a polar capillary column to handle the polarity of the sulfonyl and hydroxyl groups.
Illustrative GC-MS Parameters for Polar Sulfone Analysis:
| Parameter | Typical Setting |
| Column | Phenylmethylpolysiloxane (e.g., 5% phenyl) or Polyethylene Glycol (WAX) type |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 50-100°C, ramped to 250-300°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Non-Volatile Samples
High-performance liquid chromatography is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a primary choice for substances like this compound. The separation can be achieved using various modes, including reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC). sigmaaldrich.com
When coupled with mass spectrometry (HPLC-MS), the technique offers high sensitivity and selectivity, allowing for both quantification and structural elucidation. nih.gov The analysis of aliphatic sulfonate surfactants has been demonstrated using RP-HPLC with ion-pair detection. nih.gov For highly polar analytes like methionine sulfone, HILIC is often the preferred method as it provides better retention than traditional reversed-phase columns. sigmaaldrich.com The analysis of aliphatic polyethersulfones, which share structural similarities with this compound, has been carried out using HPLC-MS. researchgate.net
Representative HPLC-MS Conditions for Polar Sulfone-like Compounds:
| Parameter | Typical Setting |
| Column | HILIC (e.g., Ascentis® Express HILIC) or C18 with ion-pairing agent |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Formic Acid or Ammonium Formate buffer |
| Gradient | Gradient elution from high organic to higher aqueous content |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for its high efficiency, fast analysis times, and reduced consumption of organic solvents. sigmaaldrich.comamericanpharmaceuticalreview.com While it has traditionally excelled in the separation of non-polar and chiral compounds, recent advancements have expanded its utility to the analysis of more polar molecules. chromatographytoday.comacs.org
By adding polar modifiers like methanol to the carbon dioxide mobile phase, the polarity of the mobile phase can be tuned to elute and separate polar compounds. americanpharmaceuticalreview.comrsc.org This makes SFC a viable, though less common, alternative for the analysis of challenging polar compounds that are not easily amenable to GC or RP-HPLC. The technique has been successfully applied to the separation of polar metabolites and chiral sulfoxides. rsc.orgfishersci.ca For a compound like this compound, SFC could offer a unique selectivity and faster separation compared to HPLC.
General SFC Parameters for Polar Analyte Separation:
| Parameter | Typical Setting |
| Column | Polar stationary phases (e.g., silica (B1680970), diol, ethylpyridine) |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol, Ethanol) |
| Modifier Gradient | 5% to 40% modifier |
| Backpressure | 100 - 150 bar |
| Temperature | 30 - 40 °C |
| Detector | Mass Spectrometer (MS), UV-Vis |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer sensitive and often rapid approaches for the detection and characterization of electroactive compounds. The sulfonyl group in this compound can be electrochemically active under certain conditions.
Voltammetry Techniques for Redox Behavior
Voltammetry measures the current response of an electroactive species to a varying potential. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation and reduction behavior of sulfones. The electrochemical oxidation of thioethers to sulfoxides and subsequently to sulfones has been well-documented. researchgate.net While the direct reduction or oxidation of the sulfone group in aliphatic compounds like this compound is challenging, it can be achieved under specific conditions, often at high potentials. luc.eduacs.org
For aromatic sulfones, voltammetric determination methods have been developed with detection limits in the micromolar range. tandfonline.com The electrochemical oxidation of compounds like dibenzothiophene (B1670422) has been shown to produce sulfoxide (B87167) and sulfone derivatives, a process that can be monitored using voltammetry. researchgate.net
Conductometric and Potentiometric Methods in Solution
Conductometric and potentiometric sensors are less commonly used for the specific detection of neutral organic molecules like this compound in isolation. However, they can be employed to monitor reactions or in biosensor applications.
Conductometric Methods: These sensors measure changes in the electrical conductivity of a solution. They are generally used for detecting ionic species or monitoring processes that produce or consume ions. nih.gov While not directly selective for neutral organic pollutants, conductometric sensors can be designed to detect organic airborne particles after combustion, which changes the conductivity of a metal oxide film. ama-science.org
Potentiometric Methods: These methods measure the potential difference between two electrodes and are typically used for determining the concentration of specific ions with ion-selective electrodes. Their application to neutral molecules like sulfones is indirect, often requiring a reaction that produces a measurable ion. chemistryjournals.net
Hyphenated Techniques and Emerging Analytical Platforms
The coupling of multiple analytical techniques, known as hyphenated techniques, provides enhanced analytical power for complex samples. chemijournal.comlabioscientific.comslideshare.net The combination of separation techniques with information-rich detectors is crucial for the unambiguous identification of compounds in intricate matrices.
LC-MS-MS: Tandem mass spectrometry provides structural information through fragmentation of the parent ion, which is invaluable for identifying unknown compounds or confirming the structure of analytes like this compound. thegoodscentscompany.com
GC-MS-MS: Offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly useful for trace analysis in complex environmental or biological samples.
LC-NMR: The direct coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the definitive structural elucidation of separated compounds without the need for isolation. wisdomlib.org
Emerging Platforms: The development of novel sensor materials, such as those for electrochemical detection, continues to advance. For example, boron-doped diamond electrodes have been used for the voltammetric determination of isothiazolinones, which can be oxidized to sulfoxides and sulfones. mdpi.com Miniaturized systems and electronic tongues, which use an array of sensors, are emerging as powerful tools for the analysis of complex mixtures. nih.gov
These advanced hyphenated methods represent the forefront of analytical chemistry, enabling comprehensive characterization of even challenging molecules like this compound.
Applications and Potential Utilities of 2 Butylsulfonyl Ethanol in Advanced Materials and Chemical Synthesis
Role as a Key Synthetic Intermediate
The presence of both a reactive hydroxyl group and a stable, electron-withdrawing sulfonyl group makes 2-(butylsulfonyl)ethanol a valuable intermediate in organic synthesis. These two functionalities can be manipulated independently or in concert to construct a variety of more complex molecular architectures.
The hydroxyl group of this compound allows it to act as a monomer in condensation polymerization reactions. Its incorporation into polymer chains can impart specific properties due to the presence of the butylsulfonyl group.
One area of potential application is in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their thermal stability. dakenchem.comhalocarbon.com The synthesis of polyimides typically involves a two-step method starting with the reaction of a dianhydride and a diamine to form a polyamic acid, which is then cyclized. vt.edu Research has demonstrated the use of analogous sulfonyl-containing diols, such as 2-(methylsulfonyl)ethanol, in the synthesis of ester-sulfonyl diamines, which are then polymerized to form polyimides. acs.org The ester-sulfonyl groups in these polyimides can undergo a retro-Michael reaction, leading to interesting material properties like humidity-driven actuation. acs.org
The general procedure for synthesizing polyimides often involves reacting the monomers in a polar aprotic solvent to form the polyamic acid precursor, followed by either thermal or chemical imidization. dakenchem.comhalocarbon.comacs.org
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Property Contribution from this compound |
| Polyimide | Dianhydride | Enhanced solubility, modified thermal properties, potential for functionalization via the sulfonyl group. |
| Polyester | Diacid or Diacyl Chloride | Increased polarity, potential for improved adhesion and dyeability. |
| Polyurethane | Diisocyanate | Modification of hard/soft segment domains, potential for enhanced thermal stability. |
While direct studies on this compound in polymerization are limited, the established synthesis of functional polymers from similar sulfonyl-containing monomers provides a strong basis for its potential in this area. acs.org
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of new synthetic routes to these structures is of significant interest. rsc.orgorganic-chemistry.org Sulfur-containing compounds have been shown to be valuable building blocks in the synthesis of various heterocycles. arkat-usa.org
For instance, 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde has been utilized as a starting material for the synthesis of five-membered heterocycles like 1,3-oxazoles and 1,3-oxazolines. arkat-usa.org The synthesis of these compounds often involves reactions with reagents like p-tosylmethyl isocyanide (TosMIC) under basic conditions. arkat-usa.org
The bifunctional nature of this compound, with its nucleophilic hydroxyl group and the potential for the sulfonyl group to act as a leaving group or to influence the reactivity of adjacent positions, makes it a candidate for the synthesis of various heterocyclic systems. For example, it could potentially be used to synthesize substituted morpholines or other oxygen- and sulfur-containing heterocycles. The synthesis of nitrogen-containing heterocycles often relies on catalytic dehydrative cyclization reactions of hydroxy amides or thioamides. pitt.edu
The general strategy for synthesizing complex molecules often involves the use of versatile building blocks that can introduce specific functionalities. The sulfonyl group in this compound can increase the acidity of adjacent protons, facilitating C-C bond formation, or it can be a target for nucleophilic substitution.
Chiral auxiliaries are essential tools in asymmetric synthesis, allowing for the selective formation of one enantiomer of a chiral molecule. wikipedia.org Sulfur-containing functional groups have been successfully employed in the design of effective chiral auxiliaries. A prominent example is tert-butanesulfinamide, which is widely used in the asymmetric synthesis of amines and nitrogen-containing heterocycles. rsc.orgnih.govscispace.comresearchgate.netbeilstein-journals.orgcas.cnacs.orgresearchgate.net The tert-butylsulfinyl group acts as a powerful chiral directing group, and it can be easily removed after the desired stereocenter has been established. rsc.orgresearchgate.net
While there is no direct literature on the use of this compound as a chiral auxiliary, its structure presents possibilities for the development of new chiral auxiliaries. The hydroxyl group could be used to attach the molecule to a substrate, and if the carbon bearing the hydroxyl group is made chiral, the sulfonyl group could influence the stereochemical outcome of reactions at a nearby prochiral center. The development of new chiral building blocks is an active area of research. researchgate.net
Table 2: Comparison of this compound with Established Sulfur-Containing Chiral Auxiliaries
| Compound | Chiral Moiety | Key Feature | Common Applications |
| tert-Butanesulfinamide | Sulfinamide | Readily available, highly effective stereodirecting group, easily cleaved. | Asymmetric synthesis of amines, N-heterocycles. rsc.orgnih.govresearchgate.netbeilstein-journals.org |
| Camphorsultam | Sultam | Rigid bicyclic structure providing excellent stereocontrol. | Asymmetric aldol (B89426) reactions, Michael additions, Claisen rearrangements. wikipedia.org |
| Potential Chiral this compound Derivative | Hydroxy-sulfonyl | Bifunctional for attachment and stereocontrol. | Hypothetical: Asymmetric reductions, alkylations, etc. |
The synthesis of chiral ligands for asymmetric catalysis is another area where a derivative of this compound could find application. The hydroxyl and sulfonyl groups could serve as coordination sites for metal catalysts.
Applications in Material Science
The physical and chemical properties imparted by the butylsulfonyl group could make this compound or polymers derived from it useful in various material science applications.
Functional fluids are specialized liquids designed for specific applications, such as reducing friction (lubricants), transferring thermal energy (heat transfer fluids), or transmitting power (hydraulic fluids). The formulation of these fluids often involves a base oil and a variety of additives to enhance performance. huberadvancedmaterials.com
While there is no specific data on the use of this compound in functional fluids, its properties suggest potential roles. The sulfonyl group is polar, which could enhance lubricity and load-bearing capacity in certain applications. The presence of the hydroxyl group would increase its polarity and could influence its solubility in different base fluids. Synthetic oils, such as esters and polyglycols, are often used in high-performance lubricants and heat transfer fluids. huberadvancedmaterials.com Ethyl alcohol-based fluids have also been investigated for use as secondary fluids in heat pump systems. researchgate.net
Polymer additives are substances incorporated into plastics to improve their properties. specialchem.comnih.gov
Plasticizers are additives that increase the flexibility and processability of polymers. researchgate.netuptti.ac.in They are typically non-volatile organic liquids. uptti.ac.in Common plasticizers include phthalates, adipates, and benzoates. nih.govuptti.ac.in The effectiveness of a plasticizer depends on its compatibility with the polymer and its ability to lower the glass transition temperature. mdpi.com While not a conventional plasticizer, the introduction of a molecule like this compound as a co-monomer or a grafted side chain could potentially internalize plasticization effects.
Flame retardants are compounds added to polymers to inhibit or delay the spread of fire. huberadvancedmaterials.comnih.govspecialchem.com They can act through various mechanisms, including releasing flame-inhibiting gases, forming a protective char layer, or cooling the polymer through endothermic decomposition. nih.govspecialchem.com Halogen-free flame retardants, such as metal hydroxides and phosphorus-containing compounds, are gaining increasing attention. huberadvancedmaterials.comnih.govinchem.org The presence of sulfur in this compound might confer some flame-retardant properties, as sulfur compounds can act as char-forming agents.
Table 3: Potential Applications of this compound Derivatives in Polymer Formulations
| Additive Type | Potential Mechanism of Action |
| Plasticizer (as co-monomer) | Internal plasticization by increasing inter-chain spacing and flexibility. |
| Flame Retardant | Potential to promote char formation upon combustion. |
| Stabilizer | The sulfonyl group's electron-withdrawing nature might influence radical stabilization pathways. |
Role in Coatings and Adhesives Formulations
The butylsulfonyl group, being polar, can enhance adhesion to various substrates and improve the solubility of the compound in polar solvent systems or within polar polymer matrices. kinampark.com In adhesive formulations, compounds containing polar groups such as sulfonamides and sulfones can act as diluents or plasticizers, improving the flexibility and water resistance of the final product. google.comgoogle.com For example, bisphenol S, which contains a sulfonyl group, is used in curing fast-drying epoxy resin adhesives. wikipedia.org Similarly, this compound could potentially be used as a reactive diluent or a co-solvent in certain formulations, contributing to the final film properties. Solvents like 2-butoxyethanol (B58217) are known to improve the flow and brushability of paints, and it is plausible that this compound could offer similar benefits. atamankimya.com
Table 1: Potential Roles of this compound in Coatings and Adhesives
| Potential Role | Structural Feature | Anticipated Benefit |
| Reactive Co-monomer | Hydroxyl Group | Integration into polymer backbone, improved cross-linking. |
| Adhesion Promoter | Sulfonyl Group | Enhanced bonding to polar substrates. |
| Co-solvent / Diluent | Combined Polarity | Modification of viscosity and solubility characteristics. stockmeier.comdoxuchem.comburjalfalak.com |
| Plasticizer | Flexible Butyl Chain | Increased flexibility and durability of the cured film. |
Potential in Electrolyte Systems (e.g., for batteries, capacitors – excluding specific performance data)
The field of energy storage is continually seeking novel electrolyte components to enhance battery and capacitor stability and performance. Sulfones, as a class of compounds, are recognized for their high polarity and chemical stability, making them candidates for electrolyte solvents or additives. acs.org Research has shown that sulfones like ethyl methyl sulfone can improve electrolyte stability and lithium-ion transport. acs.org Fluorinated sulfones have demonstrated enhanced oxidative stability, which is crucial for high-voltage lithium-ion batteries. osti.gov
Given these precedents, this compound could be investigated for its potential role in electrolyte systems. The sulfonyl group offers high electrochemical stability, a desirable trait for electrolytes operating at high voltages. researchgate.net The presence of the hydroxyl group, however, may be a point of concern as it can be reactive towards highly reactive electrode materials. Yet, in some contexts, alcohol functionalities have been explored as additives. For instance, trace amounts of ethanol (B145695) have been used to alter reaction pathways at the electrode surface. semanticscholar.org Therefore, the utility of this compound in electrolytes would heavily depend on the specific battery chemistry and operating conditions.
Sulfur-containing compounds are widely studied as electrolyte additives to form stable solid electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI) layers, which are critical for the longevity and safety of lithium-ion batteries. acs.orgresearchgate.net Additives like butadiene sulfone and divinyl sulfone have shown effectiveness in stabilizing these interfaces. nih.govnih.gov It is conceivable that this compound could participate in the formation of a protective layer on electrode surfaces.
Table 2: Hypothetical Properties of this compound for Electrolyte Applications
| Property | Relevance to Electrolytes |
| High Oxidative Stability | The sulfonyl group could contribute to stability at high voltages. researchgate.net |
| Polarity | Can aid in the dissolution of lithium salts. |
| Film-Forming Capability | Potential to form a stable SEI on the anode. |
| Reactivity of Hydroxyl Group | Could be detrimental or beneficial depending on the system. |
Environmental and Remediation Applications
Role in the Degradation or Transformation of Environmental Pollutants
There is no direct research found on the role of this compound in the degradation of environmental pollutants. However, the chemistry of related compounds offers some insights. Sulfolane (B150427), another organosulfur compound, is a known industrial pollutant, and its biodegradation has been the subject of study. wisdomlib.orgcdnsciencepub.com These studies indicate that certain microbes can degrade sulfolane under aerobic conditions. cdnsciencepub.comutoronto.ca This suggests that the carbon-sulfur bond in sulfonyl compounds can be biologically cleaved. The biodegradability of this compound would likely depend on the ability of environmental microorganisms to metabolize the butyl chain and break down the sulfonyl group.
Additionally, photocatalytic degradation is a common method for breaking down persistent organic pollutants. mdpi.com While no studies have specifically targeted this compound, research on the photocatalytic degradation of other sulfur-containing compounds exists. The presence of the hydroxyl group in this compound might influence its susceptibility to oxidative degradation processes.
Component in Green Solvents or Reaction Media Systems
The push for "green chemistry" has spurred a search for environmentally benign solvents. garph.co.uk Green solvents are often characterized by low toxicity, biodegradability, and derivation from renewable resources. ethanolproducer.com Ethanol is considered a prevalent green solvent. ethanolproducer.com Sulfoxides and sulfones have also been explored as green reaction media due to their unique solvency properties and potential for recovery and reuse. rsc.org
This compound combines a sulfone-like group with an ethanol moiety. Its potential as a green solvent would depend on a full life-cycle assessment, including its synthesis route, toxicity profile, and biodegradability. The high polarity imparted by the sulfonyl and hydroxyl groups could make it a useful solvent for a range of chemical reactions. nih.gov Solvents containing sulfonyl groups have been used in various synthetic applications, highlighting their utility. mdpi.com
Table 3: Considerations for this compound as a Green Solvent
| Aspect | Potential Advantage | Potential Disadvantage |
| Synthesis | May be derivable from bio-based precursors. | Potentially energy-intensive synthesis. |
| Toxicity | Data not available; requires thorough investigation. | Sulfonyl compounds can have varying toxicity profiles. |
| Biodegradability | The alkyl and alcohol groups may be biodegradable. | The C-S bond can be recalcitrant. |
| Performance | High polarity could be beneficial for specific reactions. | Physical properties like boiling point and viscosity are unknown. |
Other Industrial and Research Applications
Application in Chemical Sensing Technologies (e.g., as part of a sensing probe or recognition element)
Chemical sensors often rely on the principle of molecular recognition, where a specific interaction between the sensor and the target analyte produces a measurable signal. semanticscholar.org The sulfonyl group is known to participate in noncovalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition. Sulfonamides, which are structurally related to sulfones, have been extensively used as chemosensors for detecting various ions and molecules. tandfonline.com
The structure of this compound, with its hydrogen-bond-donating hydroxyl group and hydrogen-bond-accepting sulfonyl group, makes it a potential candidate for use as a recognition element in a chemical sensor. It could be incorporated into a polymer matrix or immobilized on a surface to create a sensitive layer. This layer could then selectively interact with target analytes, leading to a change in an optical or electrical signal. For instance, electrochemical sensors for sulfonamides have been developed where the sulfonyl group plays a key role in the detection mechanism. researchgate.netmdpi.comrsc.orgmdpi.com It is plausible that a sensor based on this compound could be designed for the detection of specific analytes that can interact with its functional groups.
Table 4: Potential of this compound in Chemical Sensing
| Sensing Component | Function of this compound | Target Analyte Class |
| Recognition Element | Provides sites for hydrogen bonding and dipole interactions. | Molecules capable of interacting with sulfonyl and hydroxyl groups. |
| Sensitive Layer Component | Can be polymerized or grafted onto a transducer surface. | Volatile organic compounds, ions in solution. |
| Monomer for Imprinted Polymers | Could act as a functional monomer in molecularly imprinted polymers. | Specific target molecules for which a template is created. |
Laboratory Reagent in Specific Organic Transformations
There is a significant lack of specific, published research detailing the use of this compound as a distinct laboratory reagent for specific organic transformations. While the individual functional groups (hydroxyl and sulfonyl) are common in organic synthesis, the combined molecule's application appears to be a niche or underexplored area.
Hypothetically, its structure suggests potential as:
A Building Block: The bifunctional nature of this compound could allow it to act as a building block in the synthesis of more complex molecules. The hydroxyl group could be modified or used as a point of attachment, while the butylsulfonyl moiety could be incorporated to impart specific properties, such as polarity or potential biological activity, to the target molecule.
A Precursor to α,β-Unsaturated Sulfones: Primary alcohols can be oxidized to aldehydes. Subsequent reactions could potentially lead to the formation of α,β-unsaturated sulfones, which are valuable Michael acceptors in organic synthesis. However, no specific protocols using this compound for this purpose are readily available.
A Reagent in Julia-Kocienski Olefination: While not a direct application, sulfones are central to the Julia-Kocienski olefination, a key reaction for forming carbon-carbon double bonds. The butylsulfonyl group in this molecule could theoretically be part of a more complex reagent designed for such transformations, but this is speculative.
Without documented examples, the following table presents hypothetical transformations where a molecule like this compound could be involved, based on the general reactivity of its functional groups.
| Hypothetical Transformation | Potential Role of this compound | Potential Product Type |
| Oxidation | Substrate | 2-(Butylsulfonyl)acetaldehyde |
| Esterification | Alcohol component | 2-(Butylsulfonyl)ethyl ester |
| Williamson Ether Synthesis | Alcohol component | 2-(Butylsulfonyl)ethyl ether |
This table is based on theoretical possibilities and does not represent documented research findings.
Use in Microfluidic Systems for Reaction Engineering
The application of This compound in microfluidic systems for reaction engineering is not documented in the available scientific literature. Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. This technology offers advantages such as rapid heat and mass transfer, precise control over reaction conditions, and enhanced safety for highly exothermic or hazardous reactions.
For a compound to be utilized in microfluidic systems, its physical properties, such as solubility, viscosity, and stability under flow conditions, are critical. The choice of solvents and materials for the microfluidic device (e.g., glass, PDMS, Teflon) is also crucial, especially in organic synthesis where organic solvents might cause swelling or degradation of certain materials.
Given its structure, one could speculate on its potential roles:
As a Reagent or Reactant: If a specific reaction involving this compound were to be scaled down and optimized, a microfluidic setup could be employed. The precise control offered by microreactors could potentially improve yields or selectivity in reactions involving this compound.
As a Solvent or Co-solvent: The polarity imparted by the sulfonyl and hydroxyl groups might make it a candidate as a specialized solvent or co-solvent in certain microfluidic applications, although its viscosity and boiling point would need to be considered.
The table below outlines general parameters that would need to be characterized for any compound, including this compound, to be considered for use in microfluidic reaction engineering.
| Parameter | Relevance to Microfluidics |
| Solubility | Must be soluble in the reaction medium to ensure a homogeneous flow. |
| Viscosity | Affects the flow rate and pressure required to operate the system. |
| Boiling Point | Determines the maximum operating temperature without phase change. |
| Reactivity | Must be stable under the desired reaction conditions and compatible with device materials. |
This table presents general considerations for employing a chemical in microfluidics, as specific data for this compound is unavailable.
Environmental Fate and Degradation Pathways of 2 Butylsulfonyl Ethanol
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2-(Butylsulfonyl)ethanol, these processes would primarily include photolysis, hydrolysis, and oxidation by reactive species present in the environment.
Photolytic Degradation in Aqueous and Atmospheric Phases
Photolytic degradation, or photolysis, is the breakdown of compounds by photons from sunlight. The potential for a molecule to undergo direct photolysis depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). Compounds with aromatic rings or conjugated double bonds are more likely to undergo direct photolysis. uni-konstanz.de While this compound lacks a significant chromophore to absorb sunlight directly, indirect photolysis can occur. This process is mediated by other light-absorbing substances in the environment, such as humic acids, which can generate reactive species that in turn degrade the compound. lidsen.com
For some sulfonyl compounds, photolysis can lead to the cleavage of the carbon-sulfur bond, resulting in the formation of radicals. asm.org In aqueous solutions, the photolysis of some arenesulfonates has been shown to result in desulfonylation and desulfonation. europa.eu The photolysis of sulfonylurea herbicides is also a recognized degradation pathway, influenced by the presence of photosensitizers like humic acid. researchgate.net In the case of this compound, indirect photolysis is the more probable pathway for its degradation in sunlit surface waters and the atmosphere.
Hydrolysis Pathways in Water and Soil
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfone group (R-SO₂-R') is known for its high resistance to hydrolysis under typical environmental pH and temperature conditions. lidsen.comprinceton.edu The carbon-sulfur bonds in sulfones are significantly more stable than the sulfur-oxygen bonds in sulfonate esters, which are more susceptible to hydrolysis. nih.gov While the hydrolysis of sulfonyl chlorides has been studied, these compounds are much more reactive than sulfones. nih.govresearchgate.net
Studies on perfluorinated alkyl sulfones (PFBS) also indicate that the sulfone group is highly resistant to hydrolysis. researchgate.net Therefore, the hydrolytic degradation of the sulfonyl group in this compound is expected to be a very slow process and likely insignificant compared to other degradation pathways in both water and soil environments. The ether linkage in related compounds, however, can be more susceptible to hydrolysis. epa.gov
Oxidation Processes in Aquatic Environments (e.g., by hydroxyl radicals)
In aquatic environments, organic compounds can be oxidized by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most important. nih.gov Hydroxyl radicals are highly reactive and can initiate the degradation of a wide range of organic molecules. acs.org The reaction of •OH with aliphatic compounds like the butyl and ethanol (B145695) chains of this compound typically proceeds via hydrogen abstraction, forming a carbon-centered radical. copernicus.org This initial radical then reacts rapidly with molecular oxygen to form a peroxy radical, which can undergo further reactions leading to the formation of alcohols, ketones, and aldehydes, and ultimately to mineralization to CO₂ and water. copernicus.org
The sulfone group itself is an electron-withdrawing group, which can influence the rate of hydrogen abstraction from adjacent carbon atoms. acs.org Studies on the oxidation of dimethyl sulfide (B99878) show that it can be oxidized to dimethyl sulfoxide (B87167) and then to dimethyl sulfone. rsc.org The oxidation of sulfides to sulfones is a known environmental transformation pathway for some pesticides. cymitquimica.com For this compound, which already contains a sulfone group, the primary sites of oxidative attack by hydroxyl radicals would be the C-H bonds of the butyl and ethanol groups. The rate of this process will determine the persistence of the compound in environments where hydroxyl radicals are present.
Biotic Degradation Mechanisms and Biotransformation
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental removal of many synthetic chemicals.
Microbial Metabolism in Soil, Water, and Sediment Systems
The biodegradation of this compound is expected to be carried out by a variety of microorganisms in soil, water, and sediment. The presence of the ethanol group suggests that initial microbial attack could occur via alcohol dehydrogenase enzymes, leading to the formation of an aldehyde and then a carboxylic acid. The alkyl chain can be degraded through processes like omega-oxidation followed by beta-oxidation, a common pathway for the breakdown of alkanes and fatty acids. nih.gov
The sulfone group is generally resistant to microbial attack, but some microorganisms have been shown to degrade sulfones. For example, some bacteria can utilize sulfolane (B150427) (a cyclic sulfone) as a sole carbon and energy source under aerobic conditions. nih.govnih.gov The degradation of some organosulfur compounds proceeds via the oxidation of a sulfide to a sulfoxide and then to a sulfone, which is then followed by the cleavage of the carbon-sulfur bond. nih.govnih.gov In some cases, the sulfonate group is removed to make the rest of the molecule more amenable to degradation. nih.gov
Identification and Characterization of Biodegradation Metabolites
While specific metabolites of this compound have not been documented, plausible degradation products can be inferred from known metabolic pathways of similar compounds.
Initial oxidation of the terminal methyl group of the butyl chain would lead to 4-(ethylsulfonyl)butan-1-ol, followed by further oxidation to 4-(ethylsulfonyl)butanoic acid. Subsequent beta-oxidation would shorten the alkyl chain.
Alternatively, oxidation of the ethanol group would first yield 2-(butylsulfonyl)acetaldehyde and then 2-(butylsulfonyl)acetic acid.
Cleavage of the carbon-sulfur bond is a critical step for complete mineralization. Some bacteria are capable of cleaving C-S bonds in sulfones, which can lead to the formation of an alcohol and a sulfinate. nih.govnih.gov For this compound, this could potentially result in the formation of butanol and 2-hydroxyethanesulfinate. The released sulfite (B76179) or sulfinate can then be utilized by microorganisms as a sulfur source. nih.gov
A summary of potential initial biodegradation metabolites is presented in the table below.
Interactive Data Table: Potential Initial Biodegradation Metabolites of this compound
| Parent Compound | Proposed Metabolic Pathway | Potential Initial Metabolite | Chemical Formula of Metabolite |
| This compound | ω-oxidation of butyl chain | 4-(Ethylsulfonyl)butan-1-ol | C₆H₁₄O₃S |
| This compound | Oxidation of ω-oxidation product | 4-(Ethylsulfonyl)butanoic acid | C₆H₁₂O₄S |
| This compound | Oxidation of ethanol moiety | 2-(Butylsulfonyl)acetaldehyde | C₆H₁₂O₃S |
| This compound | Oxidation of aldehyde metabolite | 2-(Butylsulfonyl)acetic acid | C₆H₁₂O₄S |
| This compound | C-S bond cleavage | Butan-1-ol and 2-Hydroxyethanesulfinate | C₄H₁₀O and C₂H₅O₃S⁻ |
Kinetics and Pathways of Aerobic and Anaerobic Biodegradation
Aerobic Biodegradation
Under aerobic conditions, microorganisms are expected to initiate the breakdown of this compound through oxidative pathways. The presence of a hydroxyl (-OH) group and a terminal methyl group on the butyl chain provides two likely points for initial enzymatic attack. The typical aerobic degradation of linear alkyl compounds proceeds via terminal oxidation followed by beta-oxidation.
A probable pathway involves the following steps:
ω-Oxidation: The degradation may begin with the oxidation of the terminal methyl group of the butyl chain to a primary alcohol, which is subsequently oxidized to a carboxylic acid. This would form 3-(carboxypropylsulfonyl)ethanol.
β-Oxidation: The resulting carboxylated chain would then undergo sequential cleavage of two-carbon units, a process known as β-oxidation.
Desulfonation: The carbon-sulfur (C-S) bond in sulfonate-containing compounds is known to be microbially cleaved. Bacteria possess enzymes called desulfonases that can break this bond, releasing the sulfur as sulfite (SO₃²⁻), which can then be used by the cell as a sulfur source or oxidized to sulfate (B86663) (SO₄²⁻). researchgate.netoup.comnih.gov The cleavage of the sulfonyl group from the ethyl alcohol moiety would be a critical step in the ultimate degradation of the molecule.
Alternatively, initial oxidation could occur at the ethanol group, converting it to an aldehyde and then to a carboxylic acid, forming 2-(butylsulfonyl)acetic acid.
Anaerobic Biodegradation
Anaerobic biodegradation occurs more slowly than aerobic processes. chemicalbook.com In the absence of oxygen, microorganisms utilize other electron acceptors such as nitrate, sulfate, or carbon dioxide. The degradation pathways under anaerobic conditions are less defined for sulfonyl compounds but would likely still involve the eventual cleavage of the alkyl chain and the sulfonyl group. The highly oxidized nature of the sulfonyl group makes it a challenging moiety for reductive anaerobic processes.
Kinetics
The kinetics of biodegradation (i.e., the rate of degradation) are influenced by the compound's bioavailability and molecular structure. The high polarity imparted by the sulfonyl and hydroxyl groups suggests that this compound is likely to be highly soluble in water. This high water solubility increases its bioavailability to aquatic microorganisms.
While specific half-life (DT50) data is unavailable, studies on related surfactants like linear alkylbenzene sulfonates (LAS) show that primary degradation can be rapid, with half-lives in the range of 1 to 4 days in soil mesocosms. nih.gov However, the complete mineralization, including the breakdown of all intermediates, may take longer. The stability of the sulfone group might render this compound more persistent than analogous compounds with sulfide or sulfoxide groups.
Derivatives, Analogues, and Advanced Structure Reactivity Relationships of 2 Butylsulfonyl Ethanol
Synthesis of Structurally Modified Analogues
Variations in the Alkyl Chain Length and Branching of the Sulfonyl Group
The identity of the alkyl group attached to the sulfonyl moiety can be varied to study the impact of sterics and electronics on the molecule's properties. The general synthesis of 2-(alkylsulfonyl)ethanol analogues involves a two-step process: the nucleophilic substitution of a haloethanol with an appropriate alkanethiol, followed by oxidation of the resulting thioether to the corresponding sulfone.
A common route starts with the reaction of an alkyl mercaptan (R-SH) with 2-chloroethanol (B45725) in the presence of a base to form the 2-(alkylthio)ethanol intermediate. This intermediate is then oxidized using an agent like hydrogen peroxide or oxone to yield the final 2-(alkylsulfonyl)ethanol. researchgate.net This methodology is versatile and has been applied to synthesize a series of analogues where the alkyl group is methyl, ethyl, or propyl. researchgate.net The use of various alkylsulfonyl acetonitriles as precursors in multi-component reactions also highlights the accessibility of sulfonyl compounds with diverse alkyl substituents. rsc.org
Table 1: Examples of 2-(Alkylsulfonyl)ethanol Analogues with Varied Alkyl Chains This table is interactive. Click on the headers to sort.
| Alkyl Group (R) | Compound Name | Precursor Thiol |
|---|---|---|
| Methyl | 2-(Methylsulfonyl)ethanol | Methanethiol |
| Ethyl | 2-(Ethylsulfonyl)ethanol | Ethanethiol |
| Propyl | 2-(Propylsulfonyl)ethanol | Propan-1-thiol |
| Isopropyl | 2-(Isopropylsulfonyl)ethanol | Propan-2-thiol |
Modifications of the Hydroxyl Group (e.g., substitution with other functional groups)
The hydroxyl group of 2-(butylsulfonyl)ethanol is a key site for chemical modification, allowing its conversion into a wide range of other functional groups. These transformations typically involve treating the alcohol as a nucleophile or activating it to become a good leaving group. msu.edu
Etherification: The hydroxyl group can be converted into an ether linkage. For example, direct nucleophilic substitution with an alkyl halide under basic conditions (Williamson ether synthesis) can yield alkoxyethanol derivatives. A patented process describes the reaction of various alcohols with sulfonyl halides, followed by nucleophilic substitution with ethanediol to produce 2-alkoxy ethanol (B145695) compounds, demonstrating a related transformation pathway. google.com
Esterification: Esters can be readily formed by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base. The formation of carbonate esters from alcohols has also been studied, providing another route for derivatization. mdpi.com
Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. msu.edu
Sulfonate Ester Formation: The alcohol can be converted into sulfonate esters, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. msu.edu Conversion to a fluorosulfate (B1228806) is also possible using sulfuryl fluoride (B91410) (SO₂F₂). rsc.orgthieme-connect.com
Table 2: Synthetic Modifications of the Hydroxyl Group This table is interactive. Click on the headers to sort.
| Reagent(s) | Functional Group Formed | Product Class |
|---|---|---|
| R'-X (Alkyl halide), Base | -O-R' | Ether |
| R'-COCl (Acyl chloride), Base | -O-CO-R' | Carboxylate Ester |
| TsCl (Tosyl chloride), Pyridine | -O-SO₂-C₆H₄-CH₃ | Tosylate Ester |
| SOCl₂ (Thionyl chloride) | -Cl | Chloroalkane |
Introduction of Heteroatoms or Cyclic Structures within the Butyl Moiety
Synthesizing analogues where the butyl chain itself is modified to include heteroatoms or cyclic structures presents a greater synthetic challenge. Such modifications can significantly alter the molecule's polarity, conformation, and binding capabilities.
One relevant example from the literature is the synthesis of optically active 3(R)-[(alkylsulfonyl)oxy]thiolanes. acs.org This work demonstrates the construction of a five-membered heterocyclic ring (thiolane) that contains a sulfonyl group. While the core structure differs from this compound, the principles for creating cyclic sulfonyl compounds are applicable. A plausible synthetic route to an acyclic, heteroatom-containing analogue, such as 2-((2-ethoxyethyl)sulfonyl)ethanol, would involve the reaction of 2-ethoxyethanethiol (B100845) with 2-chloroethanol, followed by oxidation of the sulfide (B99878) intermediate. The synthesis of N-containing heterocycles through various cyclization strategies also provides a framework for designing routes to analogues incorporating nitrogen atoms within the chain or in a ring. researchgate.netbeilstein-journals.org
Synthesis of Chiral Analogues and Stereoisomers
The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure or enriched analogues. Chirality can be introduced at the carbon backbone or at the sulfur atom itself.
A powerful strategy for synthesizing chiral amino analogues involves the use of chiral N-tert-butanesulfinyl imines, a method pioneered by Ellman. sorbonne-universite.frresearchgate.net In this approach, a chiral N-tert-butanesulfinyl imine undergoes diastereoselective nucleophilic addition, and subsequent removal of the chiral auxiliary yields an enantiomerically enriched amine. This methodology has been used to prepare a variety of chiral 2-heteroaromatic-substituted 1,2-amino alcohols. sorbonne-universite.frresearchgate.net
Creating chirality at the sulfur center is another key strategy. This is typically achieved through the stereoselective oxidation of a prochiral sulfide to a chiral sulfoxide (B87167). acs.orgnih.gov These chiral sulfoxides are stable and can be isolated. Subsequent oxidation of the chiral sulfoxide to the sulfone results in the loss of chirality at the sulfur atom, but the sulfoxide itself is a valuable chiral analogue. Diastereoselective methods, often employing a chiral alcohol that is later removed, can be used to prepare chiral sulfinates, which are versatile intermediates for other chiral sulfinyl compounds. nih.gov
Comparative Reactivity and Stability Studies of Analogues
Structural modifications directly influence the reactivity and stability of the resulting analogues.
Effect of the Alkyl Chain: The size and branching of the alkyl group on the sulfonyl moiety impact the molecule's steric and electronic properties. In studies on the hydrolysis of carbonate esters derived from various alcohols, branched alkyl groups like t-butyl were found to decrease reactivity due to steric hindrance. mdpi.com Conversely, electron-withdrawing groups near the reaction center generally increase the rate of nucleophilic attack. While the sulfonyl group itself is strongly electron-withdrawing, variations in the attached alkyl chain (e.g., methyl vs. butyl) can cause subtle changes in reactivity through inductive effects.
Effect of Hydroxyl Group Modification: Replacing the hydroxyl group dramatically alters the compound's stability and reactivity profile. Conversion to an ether removes the molecule's ability to act as a hydrogen bond donor and significantly reduces its acidity. Esterification also removes the acidic proton but introduces a carbonyl group, which can act as a hydrogen bond acceptor and is susceptible to hydrolysis. Conversion of the alcohol to a halide or a sulfonate ester transforms the functional group into a good leaving group, making the molecule highly reactive towards nucleophiles. msu.edu Furthermore, the stability of these activated analogues can vary; for instance, heteroaromatic sulfonyl fluorides have been shown to be significantly more stable and easier to handle than their corresponding sulfonyl chloride counterparts. rsc.org
Advanced Structure-Reactivity Relationship (SRR) Studies for Specific Chemical Transformations
Structure-Reactivity Relationship (SRR) studies aim to quantify the connection between a molecule's chemical structure and its observed reactivity in a specific transformation. numberanalytics.com These studies are crucial for predicting the behavior of new analogues and for optimizing reaction conditions. While specific SRR studies for this compound are not widely published, the principles can be applied to its chemical transformations.
For example, one could investigate the etherification of a series of 2-(alkylsulfonyl)ethanol analogues (where R = methyl, ethyl, propyl, isopropyl, etc.) with a common electrophile. By measuring the reaction rates under controlled conditions, a quantitative SRR could be established. The logarithm of the reaction rate constants (log k) could be plotted against established parameters that describe the electronic (e.g., Taft's σ* constants) and steric (e.g., Charton's ν or Sterimol parameters) properties of the alkyl (R) groups.
A linear free-energy relationship might take the form:
log(k/k₀) = ρσ + δEₛ
where k is the rate constant for a given analogue, k₀ is the rate for a reference compound (e.g., the methyl analogue), σ* and Eₛ are the polar and steric substituent constants, and ρ* and δ are the reaction constants that indicate the sensitivity of the reaction to electronic and steric effects, respectively. Such studies, often supported by computational chemistry and DFT calculations, provide deep mechanistic insight. nih.govnih.gov
Table 3: Hypothetical Data for an SRR Study of Etherification This table is interactive. Click on the headers to sort.
| Alkyl Group (R) | Relative Rate (krel) | Taft σ* (Electronic) | Charton's ν (Steric) |
|---|---|---|---|
| Methyl | 1.00 | 0.00 | 0.52 |
| Ethyl | 0.95 | -0.10 | 0.56 |
| n-Propyl | 0.93 | -0.12 | 0.68 |
| Isopropyl | 0.65 | -0.19 | 0.76 |
This hypothetical data illustrates that as the alkyl group becomes larger and more electron-donating, the reaction rate decreases, suggesting that the reaction is sensitive to both steric hindrance and electronic effects at the sulfonyl group.
Hammett and Taft Equation Applications
The Hammett and Taft equations are foundational tools in physical organic chemistry, providing a quantitative framework for understanding the influence of a molecule's structure on its reactivity. scribd.comwikipedia.org These linear free-energy relationships (LFERs) correlate reaction rates and equilibrium constants for series of related compounds by separating the electronic and steric effects of substituents. wikipedia.orgdalalinstitute.com
The Hammett equation is primarily used for aromatic systems. It quantifies the electronic influence (inductive and resonance effects) of substituents on a reaction center. The equation is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (reference) reactant. msuniv.ac.in
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. scribd.com
ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to the electronic effects of substituents. scribd.com
While this compound is an aliphatic compound, the Hammett equation would be directly applicable to its aromatic analogues, such as "2-(arylsulfonyl)ethanols." By synthesizing a series of derivatives with different substituents on the aryl ring (e.g., -NO₂, -Cl, -CH₃, -OCH₃) and measuring their reaction rates for a specific transformation (e.g., esterification of the hydroxyl group), one could construct a Hammett plot. The resulting ρ value would reveal the nature of the charge development in the reaction's transition state.
The Taft equation extends these principles to aliphatic systems, and crucially, it accounts for steric effects in addition to polar (inductive) effects. wikipedia.orgdalalinstitute.com It was developed as a modification of the Hammett equation to handle systems where resonance effects are absent and steric hindrance is significant. wikipedia.org The Taft equation is often written as:
log(k/kₛ) = ρσ + δEₛ
Where:
k/kₛ is the ratio of the reaction rate of the substituted compound to a reference compound (often a methyl-substituted one). wikipedia.org
σ* is the polar substituent constant, which reflects only the inductive/field effects of the substituent. wikipedia.org
ρ* is the reaction constant measuring the sensitivity of the reaction to these polar effects. wikipedia.orgdalalinstitute.com
Eₛ is the steric substituent constant, representing the steric bulk of the substituent. wikipedia.org
δ is the reaction constant measuring the sensitivity of the reaction to steric effects. wikipedia.orgdalalinstitute.com
For derivatives of this compound, the Taft equation is particularly relevant. One could investigate the impact of modifying the butyl group (e.g., replacing it with methyl, ethyl, isopropyl, or tert-butyl groups) on a reaction at the ethanol hydroxyl group. By plotting the kinetic data against the known σ* and Eₛ values for these alkyl groups, one could determine the ρ* and δ values. This would provide quantitative insight into how polar and steric factors govern the reactivity of this class of sulfones.
Table 1: Illustrative Application of Taft Equation to Hypothetical 2-(Alkylsulfonyl)ethanol Derivatives
This table demonstrates how Taft parameters could be used to analyze the reactivity of derivatives of this compound in a hypothetical esterification reaction.
| Derivative Name | Alkyl Group (R) | Polar Constant (σ*) | Steric Constant (Eₛ) | Hypothetical Relative Rate (log(k/kₛ)) |
| 2-(Methylsulfonyl)ethanol | Methyl | 0.00 | 0.00 | 0.00 |
| 2-(Ethylsulfonyl)ethanol | Ethyl | -0.10 | -0.07 | -0.05 |
| 2-(Isopropylsulfonyl)ethanol | Isopropyl | -0.19 | -0.47 | -0.25 |
| This compound | n-Butyl | -0.13 | -0.39 | -0.20 |
| 2-(tert-Butylsulfonyl)ethanol | tert-Butyl | -0.30 | -1.54 | -1.00 |
Note: σ* and Eₛ values are standard literature values for the respective alkyl groups. The relative rate values are hypothetical, illustrating a reaction moderately sensitive to both polar and steric effects.
Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to correlate the structural features of molecules with their physicochemical properties, including chemical reactivity. springernature.comresearchgate.net QSPR models provide a way to predict the properties of new or unsynthesized compounds based solely on their molecular structure, making it a powerful tool in chemical research and development. nih.gov
The development of a QSPR model for predicting the reactivity of this compound derivatives would follow a systematic workflow: nih.gov
Data Set Compilation : A dataset of diverse this compound analogues would be assembled. For each compound, a specific property, such as the rate constant (k) for a defined reaction (e.g., oxidation, elimination, or nucleophilic substitution), would be experimentally measured. This set is typically divided into a training set for model development and a test set for validation. researchgate.net
Descriptor Calculation : For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated using specialized software. These descriptors encode different aspects of the molecular structure, including:
Topological descriptors : Based on the 2D graph of the molecule, describing size, shape, and branching. worldscientific.com
Geometrical descriptors : Based on the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors : Related to the electron distribution, such as partial charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO).
Thermodynamic descriptors : Properties like enthalpy of formation and Gibbs free energy, often calculated using quantum mechanical methods. researchgate.net
Variable Selection and Model Construction : From the vast pool of calculated descriptors, a subset that has the strongest correlation with the target property (e.g., reaction rate) is selected. This is a critical step to avoid overfitting and to create a robust model. Statistical techniques, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that links the selected descriptors to the property. researchgate.net For instance, an MLR model might take the form:
log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D₁, D₂... are the selected molecular descriptors and c₁, c₂... are their regression coefficients.
Model Validation : The predictive power of the developed model is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set of compounds that were not used in model creation. researchgate.net
Table 2: Hypothetical QSPR Data for Predicting Reaction Rate Constants of this compound Derivatives
This table illustrates the type of data used in a QSPR study. A model would be built to predict the 'Log(k)' based on the calculated descriptors.
| Compound | Molecular Weight (MW) | LogP (Octanol-Water Partition Coefficient) | Total Polar Surface Area (TPSA) | Predicted Log(k) |
| 2-(Methylsulfonyl)ethanol | 124.15 | -0.85 | 54.37 | -4.5 |
| 2-(Ethylsulfonyl)ethanol | 138.18 | -0.34 | 54.37 | -4.8 |
| This compound | 166.23 | 0.68 | 54.37 | -5.2 |
| 3-Hydroxypropyl butyl sulfone | 180.26 | 0.47 | 54.37 | -5.9 |
| 2-(Phenylsulfonyl)ethanol | 186.22 | 0.15 | 54.37 | -3.8 |
Note: Descriptor values are estimates. The 'Predicted Log(k)' is a hypothetical outcome from a QSPR model, illustrating how reactivity might vary with structural changes.
Rational Design Principles for Novel Sulfone-Ethanol Derivatives with Enhanced Chemical Functionality
Rational design involves the strategic modification of a lead compound, such as this compound, to create new molecules with improved or novel properties. ucl.ac.uk This approach combines chemical intuition with an understanding of structure-activity relationships to achieve a specific functional goal, such as enhancing reactivity, improving solubility, or introducing new chemical handles for further functionalization. rsc.orgrsc.org
Key principles for the rational design of novel derivatives based on the this compound scaffold include:
Modification of the Alkyl/Aryl Group (R-SO₂) : The group attached to the sulfonyl moiety offers a primary site for modification to tune both steric and electronic properties.
Alkyl Chain Homologation and Isomerization : Lengthening, shortening, or branching the butyl chain can systematically alter the molecule's lipophilicity and steric profile. For example, replacing the n-butyl group with a tert-butyl group would dramatically increase steric hindrance near the sulfone, potentially influencing the stability and reactivity of adjacent functional groups. acs.org
Introduction of Aromatic or Heterocyclic Rings : Replacing the butyl group with a phenyl or other aromatic ring (creating aryl sulfones) introduces a system where electronic effects can be finely tuned via substitution on the ring, as explored with the Hammett equation. This allows for precise control over the electron-withdrawing strength of the entire sulfonyl group.
Functionalization of the Ethanol Moiety (-CH₂CH₂OH) : The hydroxyethyl (B10761427) group is a versatile handle for introducing new functionalities.
Esterification and Etherification : The terminal hydroxyl group can be converted into esters or ethers. This can alter solubility, serve as a protecting group during a synthetic sequence, or be used to attach the molecule to other scaffolds, such as polymers or biomolecules. frontiersin.org
Modification of the Ethylene (B1197577) Bridge (-SO₂-CH₂CH₂-OH) : The two-carbon linker is critical to the molecule's reactivity, particularly its potential to undergo elimination reactions.
Substitution on the Bridge : Introducing substituents on the carbons alpha or beta to the sulfone group can dramatically alter reactivity. A substituent on the alpha-carbon (e.g., 2-(butylsulfonyl)-1-phenylethanol) could further acidify the alpha-proton, making elimination reactions more facile.
Introduction of Unsaturation : Designing vinyl sulfone analogues directly provides a reactive Michael acceptor, a valuable intermediate in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. acs.org
Bioisosteric Replacement : Key functional groups can be replaced with other groups that have similar steric and electronic properties (bioisosteres) to explore new chemical space. For instance, the sulfone group (SO₂) could be replaced with a sulfoxide (SO) or a sulfonamide (SO₂NR) to modulate properties like hydrogen bonding capability and polarity. mdpi.com
By applying these principles, chemists can systematically design and synthesize libraries of this compound derivatives, targeting enhanced performance for specific applications, from intermediates in organic synthesis to building blocks for materials science. rsc.org
Conclusion and Future Research Directions
Summary of Current Knowledge in 2-(Butylsulfonyl)ethanol Chemistry
The current body of scientific literature on this compound is notably sparse, with detailed research dedicated specifically to this compound being limited. Knowledge must therefore be extrapolated from the broader, well-established chemistry of the sulfone and alcohol functional groups. Sulfones are recognized for their high chemical and thermal stability, polarity, and ability to act as versatile intermediates in organic synthesis. nii.ac.jpbohrium.com The alcohol group provides a reactive site for a wide range of transformations, including oxidation, esterification, and etherification. savemyexams.comlibretexts.org
The synthesis of sulfones can be achieved through various methods, including the oxidation of corresponding sulfides or the reaction of organometallic reagents with sulfur dioxide sources. bohrium.com Reactions involving the α-carbon of sulfones, such as alkylation using alcohols, have been developed using transition metal catalysts like ruthenium and manganese. nii.ac.jpacs.org These reactions, however, often present challenges in controlling selectivity between alkylation and olefination. acs.org The fundamental physicochemical properties of this compound, such as its melting point, boiling point, and solubility, are not extensively documented in publicly accessible databases, which primarily list computed or basic identifier data for its sulfoxide (B87167) and sulfide (B99878) analogues. nih.govnih.gov
| Compound Name | IUPAC Name | Molecular Formula | CAS Number |
| This compound | 2-(butylsulfonyl)ethan-1-ol | C6H14O2S | Not available |
| 2-(Butylsulfinyl)ethanol | 2-(butylsulfinyl)ethan-1-ol | C6H14O2S | 60336-39-2 |
| 2-(Butylsulfanyl)ethanol | 2-(butylsulfanyl)ethan-1-ol | C6H14OS | 3539-71-7 |
Outstanding Challenges and Unexplored Areas in Synthesis and Reactivity
The chemistry of this compound is characterized by significant knowledge gaps, presenting both challenges and opportunities for research. A primary hurdle is the development of a direct, selective, and high-yield synthetic route to the compound that is both economically and environmentally viable.
Key Challenges Include:
Selective Synthesis: Existing methods for creating C-C bonds between sulfones and alcohols often yield a mixture of products due to competing reaction pathways like α-alkylation and Julia-type olefination. acs.org Achieving selective synthesis of this compound requires catalysts and conditions that favor the desired alkylation pathway while suppressing side reactions.
Catalyst Development: While precious metal catalysts (e.g., Ruthenium) have been used for sulfone-alcohol coupling, there is a push towards developing more sustainable catalysts based on earth-abundant base metals like manganese or nickel. acs.orgacs.org The efficiency of these catalysts for the synthesis of this specific bifunctional molecule is an unexplored area.
Reactivity Studies: The reactivity of this compound itself is largely uncharacterized. A systematic investigation into the reactions of both the hydroxyl group (e.g., esterification, etherification, oxidation) and the sulfone moiety (e.g., α-functionalization, reduction) is needed to understand its potential as a chemical intermediate.
| Research Area | Outstanding Challenge or Unexplored Aspect |
| Synthesis | Development of a stereoselective and high-yield protocol for this compound. |
| Exploration of base-metal catalysis to create a more sustainable synthetic route. acs.orgacs.org | |
| Reactivity | Characterization of the chemoselectivity of the hydroxyl vs. the α-sulfonyl protons under various reaction conditions. |
| Investigation of intramolecular reactions (e.g., cyclization) that may be unique to its bifunctional nature. | |
| Mechanism | Elucidation of reaction mechanisms for its synthesis and subsequent transformations, potentially using DFT studies. nii.ac.jp |
Emerging Opportunities for Applications in Advanced Materials and Chemical Technologies
The unique bifunctional nature of this compound, combining a polar, stable sulfone group with a reactive hydroxyl group, suggests potential applications in several advanced fields. These opportunities remain largely theoretical and await experimental validation.
Polymer Chemistry: The hydroxyl group can act as a handle for incorporating the butylsulfonyl moiety into polymer backbones. This could lead to the development of specialty polymers with enhanced thermal stability, improved dielectric properties, or specific solubility characteristics conferred by the sulfone group.
Electrolytes: Alkyl sulfones are explored as high-boiling, polar aprotic solvents for applications in electrolytes, particularly for lithium-ion batteries. nii.ac.jp The alcohol functionality of this compound could allow it to be chemically grafted onto other components, potentially creating safer, less volatile electrolyte systems.
Specialty Solvents: Its combination of polarity and a hydroxyl group could make it a useful solvent for specific chemical processes or formulations where hydrogen-bonding capabilities and high stability are required.
Chemical Intermediates: It could serve as a valuable building block in organic synthesis, providing a scaffold for constructing more complex molecules for pharmaceuticals or agrochemicals. bohrium.com
| Potential Application | Rationale based on Functional Groups |
| Advanced Polymers | Hydroxyl group allows for polymerization (e.g., polyesters, polyurethanes); sulfone group may enhance thermal and chemical resistance. |
| Battery Electrolytes | The sulfone group offers high polarity and electrochemical stability; the alcohol group offers a site for grafting to prevent leakage. nii.ac.jp |
| Functional Fluids | Potential as a component in hydraulic fluids or heat transfer liquids where high thermal stability is crucial. |
| Medicinal Chemistry | Serves as a bifunctional scaffold for the synthesis of complex target molecules. bohrium.com |
Critical Gaps in Environmental Fate Understanding and Remediation Potentials
There is a complete lack of published data on the environmental fate, persistence, and toxicology of this compound. This represents a critical gap that must be addressed before any potential large-scale application can be considered. Understanding its behavior in the environment is essential for ensuring chemical safety and sustainability.
Key parameters that require investigation include:
Biodegradability: The presence of a stable sulfone group might render the molecule resistant to microbial degradation. Studies are needed to determine its half-life (DT50) in soil and water. herts.ac.uk
Bioaccumulation Potential: The octanol-water partition coefficient (LogP) is a key indicator of a substance's tendency to accumulate in fatty tissues. herts.ac.uk This value is unknown for this compound and needs to be experimentally determined.
Mobility in Soil: The polarity of the sulfone and alcohol groups may lead to high water solubility and mobility in soil, whereas the butyl group could increase sorption to organic matter. The soil adsorption/desorption coefficient (Koc) must be measured.
Toxicity: Ecotoxicological studies on representative aquatic and terrestrial organisms are necessary to understand its potential impact on ecosystems.
Vision for Future Research Trajectories within the Broader Sulfone-Alcohol Chemical Space
The study of this compound can serve as a gateway to a more systematic exploration of the broader sulfone-alcohol chemical space. A forward-looking vision for research should be multi-faceted, integrating synthesis, material science, and environmental chemistry.
Future Research Trajectories:
Library Synthesis and Screening: Develop robust synthetic methodologies to create a diverse library of sulfone-alcohols with varying alkyl chain lengths, substitution patterns, and aromatic components. This library could then be screened for properties relevant to materials science and medicinal chemistry.
Structure-Property Relationship Studies: Systematically investigate how modifications to the sulfone-alcohol structure impact key physical and chemical properties. For instance, studying the effect of chain length on boiling point, solubility, and thermal stability would provide valuable data for designing molecules with tailored characteristics.
Advanced Catalytic Systems: Focus on developing next-generation catalysts for sulfone-alcohol synthesis that are not only efficient and selective but also align with the principles of green chemistry, utilizing non-toxic, earth-abundant metals and minimizing waste. acs.orgacs.org
Computational Modeling: Employ computational chemistry, such as Density Functional Theory (DFT), to predict the properties, reactivity, and spectral data of novel sulfone-alcohols. nii.ac.jp This in-silico approach can accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.
Proactive Environmental Assessment: Integrate environmental and toxicological assessments early in the research and development process. By understanding the potential environmental fate of new sulfone-alcohols from the outset, researchers can design safer and more sustainable chemicals, avoiding future environmental liabilities.
By pursuing these research avenues, the scientific community can unlock the full potential of the sulfone-alcohol chemical class, paving the way for new materials and technologies while maintaining a strong commitment to environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
